Boc-His(Boc)-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHPIPUIOSSAIS-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427478 | |
| Record name | Boc-His(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20866-46-0 | |
| Record name | Boc-His(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-t-Butyloxycarbonyl-N-im-t-butyloxycarbonyl-L-histidine benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of Boc-His(Boc)-OH in peptide synthesis?
For Researchers, Scientists, and Drug Development Professionals
The incorporation of histidine into peptide sequences presents a significant challenge in synthetic chemistry. The inherent basicity of the imidazole side chain makes histidine highly susceptible to racemization during the carboxyl group activation step of peptide coupling. This can lead to the formation of undesirable D-isomers, compromising the purity, structure, and biological activity of the final peptide. To overcome this obstacle, a robust side-chain protection strategy is paramount. This technical guide provides an in-depth overview of Nα,N(im)-di-Boc-L-histidine, commonly known as Boc-His(Boc)-OH, a key derivative designed to ensure the stereochemical integrity of histidine during solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
This compound is a white to off-white powder utilized in Boc-chemistry SPPS. Its dual-protection scheme is central to its function. The Nα-Boc group provides temporary protection of the alpha-amino group, while the N(im)-Boc group offers semi-permanent protection to the imidazole side chain.
Table 1: Quantitative Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 20866-46-0 | [1][2][3] |
| Molecular Formula | C₁₆H₂₅N₃O₆ | [1][3] |
| Molecular Weight | 355.39 g/mol | |
| Appearance | White to off-white solid/powder | |
| Optical Rotation | [α]²⁵/D +14 ± 1° (c=1 in Methanol) | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage | Store at 0-8 °C or -20°C |
Note: Some commercial forms exist as a dicyclohexylammonium (DCHA) salt or a benzene solvate, which may alter the molecular weight and other physical properties.
The Challenge of Histidine Racemization
The primary cause of histidine racemization is intramolecular base catalysis. The lone pair of electrons on the π-nitrogen of the unprotected imidazole side chain is sufficiently basic to abstract the alpha-proton from the activated carboxyl group. This abstraction forms a planar, achiral intermediate, which can be re-protonated from either face, resulting in a mixture of L- and D-histidine isomers in the peptide chain. Protection of the imidazole ring, particularly at the N(im) or N(τ) position, is critical to suppress this side reaction by reducing the basicity and nucleophilicity of the ring.
Strategic Application of this compound
The defining feature of this compound in synthesis strategy is the acid lability of both Boc protecting groups. The N(im)-Boc group is cleaved under the same acidic conditions (e.g., Trifluoroacetic Acid, TFA) used for the removal of the temporary Nα-Boc group in each cycle of Boc-SPPS.
This has a critical implication: the protection of the histidine side chain is lost after its initial incorporation. Once this compound is coupled and the subsequent Nα-deprotection step is performed with TFA, the newly exposed N-terminal amine is revealed, and so is the now-unprotected imidazole side chain of the newly added histidine residue.
Due to this characteristic, the use of this compound is strategically limited to two scenarios:
-
Synthesis of short peptides: Where the risk of side reactions in subsequent cycles is minimal.
-
Introduction of histidine near the N-terminus: If histidine is one of the last residues to be added, its side chain will only be exposed to a few subsequent coupling and deprotection cycles, minimizing the opportunity for side reactions.
For internal histidine residues in longer peptides, alternative protecting groups that are stable to TFA, such as tosyl (Tos) or dinitrophenyl (Dnp), are generally preferred in Boc chemistry.
Experimental Protocols
The following protocols provide a generalized methodology for the use of this compound in manual Boc-SPPS. Reagent equivalents and reaction times may require optimization based on the specific peptide sequence and resin.
Single Coupling Cycle for this compound
This protocol outlines the steps to couple this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin in a reaction vessel
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
This compound
-
Coupling reagent (e.g., HBTU) and activator (e.g., HOBt) or pre-formed active ester
-
Washing solvents (DCM, DMF, Isopropanol)
Methodology:
-
Nα-Boc Deprotection:
-
Wash the peptide-resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin.
-
Agitate for 2 minutes, then drain. Repeat once.
-
Wash the resin with DMF (3x) to remove excess base.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction for completion (a negative test indicates a complete reaction).
-
If the reaction is incomplete, the coupling step may be repeated.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
-
Final Cleavage from Resin
After the full peptide sequence is assembled, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus and stringent safety precautions.
Materials:
-
Dry peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
Methodology:
-
Preparation: Transfer the dry peptide-resin to the HF reaction vessel within the specialized apparatus. Add appropriate scavengers (e.g., a mixture of anisole and p-cresol) to protect sensitive residues from cationic species generated during cleavage.
-
HF Cleavage: Cool the reaction vessel to -78 °C (dry ice/acetone bath). Carefully condense anhydrous HF into the vessel.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Wash the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration, wash with additional cold ether, and dry under vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.
Visualization of the Synthesis Workflow
The following diagram illustrates the core steps of incorporating a this compound residue during a single cycle of Boc-SPPS.
References
An In-depth Technical Guide to Nα,Nτ-bis(tert-butoxycarbonyl)-L-histidine [Boc-His(Boc)-OH]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα,Nτ-bis(tert-butoxycarbonyl)-L-histidine, commonly referred to as Boc-His(Boc)-OH. It details its chemical structure, the role of its protecting groups, and its application in peptide synthesis. This document includes key quantitative data, detailed experimental protocols, and visualizations to support its use in research and development.
Core Concepts: The Chemistry of this compound
This compound is a derivative of the amino acid L-histidine where both the alpha-amino group (Nα) and the tau-nitrogen (Nτ) of the imidazole side chain are protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1]
The protection of the imidazole side chain of histidine is crucial during peptide synthesis to prevent side reactions and, most importantly, to suppress racemization.[2][3] The lone pair of electrons on the unprotected imidazole ring can act as an internal base, catalyzing the abstraction of the alpha-proton of the activated amino acid, which leads to a loss of stereochemical integrity.[4] The Boc group on the imidazole nitrogen mitigates this issue.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of two acid-labile Boc protecting groups.
Caption: Chemical structure of this compound.
Quantitative Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H25N3O6 | |
| Molecular Weight | 355.39 g/mol | |
| CAS Number | 20866-46-0 | |
| Appearance | White to off-white powder | |
| Optical Rotation (α)25/D | +24.0 to +29.0° (c=1.5 in methanol) | |
| Purity (TLC) | ≥98% | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage Temperature | 15-25°C |
Experimental Protocols
Synthesis of this compound (General Procedure)
The synthesis of this compound involves the protection of both the α-amino and the imidazole side chain of L-histidine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Materials:
-
L-Histidine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Base (e.g., triethylamine (TEA) or sodium hydroxide (NaOH))
-
Solvent (e.g., a mixture of water and tetrahydrofuran (THF))
-
Pentane
-
Potassium hydrogen sulfate solution
-
Ethyl ether or ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane
Procedure:
-
Dissolve L-histidine in an aqueous solution containing the base.
-
Add a solution of di-tert-butyl dicarbonate in a suitable organic solvent (e.g., THF).
-
Stir the reaction mixture at room temperature overnight. The pH of the solution should be maintained between 7.5 and 8.5.
-
Extract the reaction mixture with pentane to remove unreacted Boc2O.
-
Acidify the aqueous layer to a pH of 1-1.5 with a cold solution of potassium hydrogen sulfate.
-
Extract the product into an organic solvent such as ethyl ether or ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The resulting oil can be crystallized from a solvent such as hexane to yield the pure product.
Deprotection of this compound in Solid-Phase Peptide Synthesis (SPPS)
In the context of Boc-based solid-phase peptide synthesis (SPPS), the two Boc groups of this compound are typically removed simultaneously during the standard deprotection step of each cycle.
Materials:
-
Peptide-resin with N-terminal Boc-His(Boc)-
-
Deprotection solution: 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Washing solvents: Dichloromethane (DCM), Isopropanol, N,N-Dimethylformamide (DMF)
-
Neutralization solution: 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution (25-50% TFA in DCM) for 1-2 minutes and drain.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM, isopropanol, and DMF.
-
Neutralize the resulting trifluoroacetate salt with the neutralization solution to liberate the free amine for the next coupling step.
Logical and Experimental Workflows
Protection and Deprotection of Histidine
The use of Boc protecting groups allows for the masking of the reactive amino groups of histidine during peptide synthesis, followed by their removal to allow for chain elongation.
Caption: Protection and deprotection of histidine with Boc groups.
Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in Boc-SPPS. The general workflow involves a cyclical process of deprotection, neutralization, and coupling.
Caption: General workflow of Boc solid-phase peptide synthesis.
Mechanism of Histidine Racemization
The imidazole side chain of unprotected histidine can catalyze its own racemization during the activation step of peptide coupling.
Caption: Simplified mechanism of histidine racemization.
References
A Technical Guide to Nα,Nτ-di-Boc-L-histidine (Boc-His(Boc)-OH)
This technical guide provides an in-depth overview of Nα,Nτ-di-Boc-L-histidine, a key reagent in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the compound's chemical properties, applications in peptide synthesis, and relevant experimental protocols.
Core Compound Information
Nα,Nτ-di-Boc-L-histidine , also known as Boc-His(Boc)-OH, is a derivative of the amino acid L-histidine where both the alpha-amino group (Nα) and the imidazole ring's tau-nitrogen (Nτ) are protected by tert-butoxycarbonyl (Boc) groups. This dual protection strategy is instrumental in preventing undesirable side reactions during peptide synthesis.
| Property | Value |
| CAS Number | 20866-46-0[1][2][3][4][5] |
| Molecular Formula | C16H25N3O6 |
| Molecular Weight | 355.39 g/mol |
| Synonyms | N,N'-Di-tert-butoxycarbonyl-L-histidine, Nα,Nim-bis-Boc-L-histidine |
| Appearance | White to off-white solid |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Boc-chemistry SPPS. The Boc protecting groups on both the alpha-amino and the imidazole side chain are cleaved simultaneously under acidic conditions, typically with trifluoroacetic acid (TFA). This characteristic makes it particularly useful for introducing a histidine residue at the N-terminus or within short peptide sequences.
One of the significant advantages of using a Boc protecting group on the imidazole side chain of histidine is the reduction of racemization during the coupling step. Histidine is particularly susceptible to epimerization, which can lead to the formation of the undesired D-isomer, potentially impacting the biological activity of the final peptide.
Quantitative Comparison of Histidine Derivatives in Fmoc-SPPS
While this guide focuses on a Boc-protected histidine for Boc-chemistry, a comparison with Fmoc-protected histidine derivatives used in the more common Fmoc-SPPS highlights the effectiveness of the Boc group in suppressing racemization, even at elevated temperatures.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 |
This data demonstrates that the use of a Boc group on the histidine side chain significantly reduces the extent of racemization compared to the commonly used trityl (Trt) protecting group, especially at higher temperatures often employed in microwave-assisted peptide synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the use of Boc-protected histidine in solid-phase peptide synthesis.
General Boc-SPPS Cycle
The synthesis of a peptide using Boc chemistry involves a repetitive cycle of deprotection, neutralization, and coupling steps.
Caption: A diagram illustrating the cyclical steps of Boc-based solid-phase peptide synthesis.
Detailed Protocol:
-
Resin Preparation : Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
Deprotection : Remove the N-terminal Boc group by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.
-
Washing : Wash the resin thoroughly with DCM, followed by isopropanol and then N,N-dimethylformamide (DMF) to remove residual acid.
-
Neutralization : Neutralize the resulting trifluoroacetate salt on the resin using a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DMF.
-
Coupling : Introduce the next Boc-protected amino acid, which has been pre-activated with a coupling reagent like HBTU in the presence of DIEA, to the resin. The coupling reaction is typically carried out in DMF.
-
Washing : After the coupling reaction is complete (as monitored by a ninhydrin test), wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat : Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
After the peptide chain has been fully assembled, it is cleaved from the solid support, and the side-chain protecting groups are removed.
Protocol for HF Cleavage:
-
Caution : Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
-
Drying : Thoroughly dry the peptide-resin under vacuum.
-
Scavengers : Add scavengers (e.g., anisole, p-cresol) to the dried resin to prevent side reactions with reactive intermediates generated during cleavage.
-
HF Treatment : Treat the resin with anhydrous HF at a low temperature (e.g., 0 °C) for a specified period (typically 1-2 hours).
-
HF Removal : Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation : Precipitate the crude peptide by washing the resin with cold diethyl ether.
-
Extraction and Lyophilization : Extract the peptide from the resin with an appropriate solvent (e.g., aqueous acetic acid) and lyophilize to obtain the crude peptide powder.
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Role in Biological Systems and Drug Development
It is crucial to distinguish between the Boc protecting group and the Boc (Brother of Cdo) protein . This compound is a synthetic chemical compound used in the laboratory to build peptides. The Boc protein, on the other hand, is a cell-surface receptor that, along with Cdon and Gas1, interacts with Patched-1 (Ptch1) to form receptor complexes for Sonic hedgehog (Shh) signaling. The Shh signaling pathway is vital for embryonic development and has implications in certain cancers.
While this compound is not directly involved in signaling pathways, the peptides synthesized using this and other protected amino acids can be designed to interact with and modulate such pathways. For example, a synthetic peptide could act as an agonist or antagonist of a specific receptor in a signaling cascade.
Caption: A diagram showing the indirect role of this compound in cellular signaling.
The application of this compound in drug development is therefore indirect but fundamental. It serves as a critical building block for the synthesis of peptide-based therapeutics that may target various diseases by interacting with biological pathways. The ability to incorporate histidine with minimal racemization is essential for producing peptides with the correct stereochemistry and, consequently, the desired biological activity.
References
An Introductory Guide to the Use of Protected Histidines in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Histidine's unique imidazole side-chain presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS) due to its susceptibility to racemization and other side reactions.[1][2] The selection of an appropriate side-chain protecting group is therefore a critical decision that directly influences the stereochemical purity, overall quality, and yield of the final peptide.[1][3] This technical guide provides a comprehensive overview of common histidine protecting groups, their performance, and detailed protocols for their use in Fmoc-based SPPS.
The Challenge of Histidine in SPPS
The primary difficulty in synthesizing histidine-containing peptides lies in the nucleophilic and basic nature of its imidazole side chain.[4] This reactivity can lead to several undesirable outcomes:
-
Racemization: The imidazole ring, specifically the π-nitrogen (Nπ), can act as an intramolecular base, catalyzing the abstraction of the alpha-proton of the activated amino acid. This leads to enolization and a loss of stereochemical integrity, resulting in the formation of the D-histidine epimer, which can compromise the biological activity of the peptide. The risk of racemization increases with prolonged activation times, elevated temperatures (as in microwave-assisted SPPS), and the use of base-mediated coupling methods.
-
Side-Chain Acylation: The unprotected imidazole ring can react with activated amino acids, leading to undesired acylation. While often reversible in subsequent coupling steps, it can complicate the synthesis.
-
Other Side Reactions: During final cleavage from the resin, protecting group fragments can lead to by-products that complicate purification.
To mitigate these issues, the imidazole side-chain is temporarily masked with a protecting group. The ideal protecting group should effectively suppress racemization, remain stable throughout the synthesis, and be easily removable under conditions that do not degrade the peptide.
Common Side-Chain Protecting Groups for Histidine in Fmoc SPPS
The choice of a protecting group involves a trade-off between its effectiveness in preventing side reactions, its stability, and the conditions required for its removal. Below is a comparative analysis of the most frequently used protecting groups.
| Protecting Group | Position of Protection | Racemization Suppression | Cleavage Conditions | Key Advantages | Potential Disadvantages |
| Trityl (Trt) | Nτ (tele) | Moderate | Mildly acidic (e.g., TFA) | Widely used, commercially available, cost-effective. | Prone to significant racemization, especially with prolonged activation or high temperatures. |
| tert-Butoxycarbonyl (Boc) | Nτ (tele) | Good | Acidic (TFA) | More effective than Trt in reducing epimerization. | Can be prematurely removed during repeated acid treatments in Boc-SPPS. |
| p-Methoxybenzyloxymethyl (MBom) | Nπ (pros) | High | Acidic (TFA) | Significantly reduces racemization by protecting the key Nπ nitrogen. | Higher cost, potential for side-product formation during cleavage. |
| Tosyl (Tos) | Nπ or Nτ | Good | Strong acid (HF) or nucleophilic reagents | Stable to standard Fmoc-SPPS conditions. | Harsh cleavage conditions may not be suitable for sensitive peptides. |
| Dinitrophenyl (DNP) | Nτ (tele) | Good | Thiolysis (e.g., thiophenol) | Orthogonal to acid-labile protecting groups. | Can introduce colored byproducts; requires a separate deprotection step. |
Table 1: Comparative analysis of common histidine side-chain protecting groups.
Protecting the π-nitrogen of the imidazole ring is the most effective strategy for preserving the chiral integrity of histidine. Therefore, Nπ-protected derivatives like Fmoc-His(MBom)-OH are highly recommended for peptides where stereochemical purity is paramount.
Quantitative Comparison of Racemization
Experimental data underscores the critical impact of the protecting group on the level of histidine racemization. The following table summarizes reported D-histidine formation for various Fmoc-histidine derivatives under different coupling conditions.
| Fmoc-His Derivative | Coupling Conditions | D-His Formation (%) |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 0 min pre-activation | 1.0 |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8 |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6 |
| Fmoc-His(Boc)-OH | Elevated Temperature (Microwave) | Significantly lower than Trt |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3 |
| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8 |
Table 2: Quantitative comparison of D-isomer formation for different histidine protecting groups.
These data clearly demonstrate the superiority of Nπ-protection (MBom) and the improved performance of Boc over Trt in minimizing racemization, particularly under forcing conditions like elevated temperatures or with pre-activation.
Experimental Protocols
General SPPS Workflow
The following diagram illustrates a typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.
References
The Guardian of Chirality: An In-depth Technical Guide to the Discovery and Development of Boc-His(Boc)-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The incorporation of histidine into peptide sequences presents a formidable challenge in synthetic chemistry. The inherent basicity of its imidazole side chain acts as an intramolecular catalyst, promoting racemization at the α-carbon during peptide bond formation. This loss of stereochemical integrity can have profound consequences on the biological activity and therapeutic efficacy of synthetic peptides. In the landscape of peptide chemistry, the development of robust protecting group strategies for the histidine side chain has been a critical area of research. Among the various solutions devised, Nα,Nτ-di-tert-butoxycarbonyl-L-histidine, commonly known as Boc-His(Boc)-OH, has emerged as a cornerstone for controlling chirality and ensuring the fidelity of peptide synthesis. This technical guide provides a comprehensive overview of the discovery, development, and application of this essential building block.
The Specter of Racemization: A Persistent Challenge
The primary obstacle in incorporating histidine into a growing peptide chain is the propensity of its imidazole ring to facilitate racemization. The lone pair of electrons on the π-nitrogen of the imidazole can abstract the proton from the α-carbon of the activated histidine residue. This leads to the formation of a planar and achiral intermediate, which can be reprotonated from either face, resulting in a mixture of L- and D-isomers.[1][2] The extent of this undesirable side reaction is influenced by several factors, including the choice of coupling reagents, reaction temperature, and, most critically, the protection strategy for the imidazole side chain.[2]
Early approaches in solid-phase peptide synthesis (SPPS) often employed histidine derivatives with an unprotected or minimally protected side chain, leading to significant levels of epimerization. This necessitated the development of various protecting groups for the imidazole nitrogen to mitigate racemization and prevent other side reactions, such as N-acylation.
The Advent of Side-Chain Protected Histidine Derivatives
To address the challenge of histidine racemization, a variety of protecting groups have been developed and employed in both tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) based SPPS. These include the tosyl (Tos), dinitrophenyl (Dnp), trityl (Trt), and benzyloxymethyl (Bom) groups, each with its own set of advantages and limitations in terms of stability, cleavage conditions, and effectiveness in suppressing racemization.
The development of this compound, where both the α-amino group and the τ-nitrogen of the imidazole ring are protected by the acid-labile Boc group, provided a significant advancement. This dual protection strategy proved to be highly effective in reducing racemization during coupling reactions. While the exact seminal publication detailing the very first synthesis of this compound is not readily identifiable in a singular source, its emergence can be traced to the broader efforts in the mid-20th century to refine peptide synthesis methodologies. Its utility was notably demonstrated in the synthesis of complex bioactive peptides, such as the α-mating factor of Saccharomyces cerevisiae.[3]
Quantitative Comparison of Histidine Protecting Groups
The efficacy of different histidine side-chain protecting groups in minimizing racemization has been the subject of extensive investigation. The choice of protecting group can have a dramatic impact on the stereochemical purity of the final peptide. The following tables summarize quantitative data on the formation of the undesirable D-histidine isomer under various coupling conditions.
| Protecting Group | Coupling Conditions | D-Isomer Formation (%) |
| Trityl (Trt) | HCTU/6-Cl-HOBt/DIPEA (no pre-activation) | 1.0 |
| Trityl (Trt) | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8 |
| Boc | DIC/Oxyma Pure, 50°C, 10 min | 0.18 |
| Boc | DIC/Oxyma Pure, 90°C, 2 min | 0.81 |
| p-Methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3 |
Table 1: Comparative Racemization of Histidine Derivatives in Fmoc-SPPS. This data highlights the superior performance of the Boc side-chain protection in suppressing racemization, especially at elevated temperatures often employed in microwave-assisted SPPS.
| Protecting Group | Strategy | Key Advantages | Key Disadvantages |
| Boc | Boc/Fmoc | Good suppression of racemization. | Can be prematurely removed during repeated acid treatments in Boc-SPPS.[4] |
| Trityl (Trt) | Fmoc | Widely used, commercially available. | Prone to significant racemization, especially with prolonged activation times. |
| Dinitrophenyl (Dnp) | Boc | Orthogonal to acid-labile protecting groups. | Requires a separate thiolysis deprotection step, which can introduce colored byproducts. |
| Tosyl (Tos) | Boc | Stable to standard Fmoc-SPPS conditions. | Requires harsh cleavage conditions (e.g., HF). |
| Benzyloxymethyl (Bom) | Boc | Very effective in suppressing racemization. | Higher cost and more complex synthesis. |
Table 2: Overview of Common Histidine Side-Chain Protecting Groups.
Experimental Protocols
Synthesis of Nα,Nτ-di-Boc-L-histidine (this compound)
This protocol describes the preparation of this compound from L-histidine.
Materials:
-
L-Histidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
1N Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-histidine in a 1:1 mixture of dioxane and water.
-
Adjust the pH of the solution to 10-11 with the dropwise addition of 1N NaOH.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate to the solution while maintaining the pH between 10 and 11 by the continuous addition of 1N NaOH.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture to a pH of 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Incorporation of this compound in Solid-Phase Peptide Synthesis (Fmoc-based)
This protocol outlines the manual coupling of Fmoc-His(Boc)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-His(Boc)-OH
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF twice (5 minutes and 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-His(Boc)-OH (3-5 equivalents) and a coupling reagent like HBTU (3-5 equivalents) in a minimal amount of DMF. Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the synthesis of this compound, its application in SPPS, and a relevant biological signaling pathway.
Conclusion
The development of this compound represents a significant milestone in the field of peptide chemistry. By effectively suppressing racemization, this doubly protected histidine derivative has enabled the routine synthesis of complex, chiral-pure peptides that were previously challenging to access. Its application has been instrumental in the advancement of drug discovery and the synthesis of biologically active peptides for research. The quantitative data clearly demonstrates the superiority of the Boc side-chain protection in maintaining the stereochemical integrity of histidine residues during peptide synthesis. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and utilization of this invaluable building block. As the demand for sophisticated synthetic peptides continues to grow, the legacy of this compound as a guardian of chirality will undoubtedly endure.
References
An In-depth Technical Guide to N,N'-Di-tert-butoxycarbonyl-L-histidine: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
N,N'-Di-tert-butoxycarbonyl-L-histidine, commonly referred to as Boc-His(Boc)-OH, is a key building block in modern synthetic chemistry, particularly in the fields of peptide synthesis and the development of advanced drug delivery systems. The strategic placement of two tert-butoxycarbonyl (Boc) protecting groups on both the α-amino and the imidazole nitrogen of the L-histidine side chain imparts unique properties that offer significant advantages in multi-step synthetic processes. This technical guide provides a comprehensive overview of the core features of this compound, detailed experimental protocols, and a comparative analysis of its performance against other protected histidine derivatives.
Core Features and Chemical Properties
N,N'-Di-tert-butoxycarbonyl-L-histidine is a white to off-white solid at room temperature.[1] The presence of the two bulky Boc groups renders the molecule moderately soluble in polar organic solvents like dimethylformamide (DMF) and methanol, while its solubility in aqueous solutions is limited.[1] This dual protection strategy is pivotal to its utility. The Boc group on the α-amino group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Boc group on the imidazole side chain offers protection against undesirable side reactions and, crucially, minimizes racemization during peptide coupling reactions.[2][3]
| Property | Value | Reference |
| CAS Number | 20866-46-0 | [4] |
| Molecular Formula | C16H25N3O6 | |
| Molecular Weight | 355.39 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Advantages in Peptide Synthesis
The primary challenge when incorporating histidine into a peptide sequence is the high propensity for racemization at the α-carbon, where the imidazole ring can act as an intramolecular base. The choice of protecting group for the imidazole side chain is therefore critical. This compound offers a significant advantage by effectively suppressing this racemization.
Comparative Analysis of Racemization
The following table summarizes the extent of D-isomer formation for various protected histidine derivatives under different coupling conditions, highlighting the superior performance of derivatives with imidazole nitrogen protection.
| Protected Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA activation | 7.8 | |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA activation | 0.3 | |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6 | |
| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8 | |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating a this compound residue into a peptide chain using manual solid-phase peptide synthesis.
Materials:
-
Peptide synthesis resin (e.g., Merrifield or PAM resin)
-
This compound
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
HOBt or Oxyma
-
Washing solvents (DCM, DMF, isopropanol)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DMF to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DMF (3x).
-
-
Coupling:
-
Pre-activation: In a separate vial, dissolve 3 equivalents of this compound, 2.9 equivalents of coupling reagent (e.g., HBTU), and 3 equivalents of HOBt in DMF. Add 6 equivalents of DIEA and allow to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Synthesis of a pH-Sensitive Nanoparticle Drug Delivery System
This protocol is adapted from the synthesis of N-acetyl histidine and arginine-grafted chitosan nanoparticles for the delivery of doxorubicin.
Materials:
-
Chitosan
-
N-acetyl histidine
-
Arginine
-
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Doxorubicin (DOX)
-
Dialysis membrane (MWCO 12 kDa)
-
Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5
Procedure:
-
Synthesis of N-acetyl histidine and arginine-grafted chitosan:
-
Dissolve chitosan in an acidic aqueous solution.
-
Activate the carboxyl group of N-acetyl histidine using EDC and NHS in an appropriate solvent.
-
Add the activated N-acetyl histidine to the chitosan solution and stir.
-
Purify the product by dialysis against deionized water.
-
Repeat the grafting procedure with arginine.
-
-
Preparation of DOX-loaded nanoparticles:
-
Dissolve the N-acetyl histidine and arginine-grafted chitosan in an aqueous solution.
-
Add a solution of doxorubicin to the polymer solution.
-
Allow the mixture to self-assemble into nanoparticles under stirring.
-
Remove unloaded DOX by dialysis.
-
-
Characterization of nanoparticles:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Analyze the morphology of the nanoparticles using transmission electron microscopy (TEM).
-
Calculate the drug loading content and encapsulation efficiency.
-
-
In vitro drug release study:
-
Place a known amount of the DOX-loaded nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in release media of different pH values (e.g., PBS at pH 7.4 and pH 5.5).
-
At predetermined time intervals, withdraw samples from the release media and measure the concentration of released DOX using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Application in pH-Sensitive Drug Delivery
The imidazole ring of histidine has a pKa of approximately 6.0, which makes it an excellent candidate for designing pH-sensitive drug delivery systems. In the slightly alkaline environment of normal physiological pH (7.4), the imidazole ring is largely deprotonated and hydrophobic. However, in the acidic microenvironment of tumors or within endosomes and lysosomes, the imidazole ring becomes protonated, leading to a hydrophilic character. This change in polarity can trigger the disassembly of nanoparticles and the release of an encapsulated drug.
Conclusion
N,N'-Di-tert-butoxycarbonyl-L-histidine is a versatile and highly valuable reagent for researchers in peptide synthesis and drug delivery. Its dual-Boc protection strategy effectively minimizes racemization, a critical factor in the synthesis of stereochemically pure peptides. Furthermore, the inherent pH-sensitivity of the histidine imidazole ring, which is preserved in its derivatives, provides a powerful tool for the design of intelligent drug delivery systems that can target acidic microenvironments. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective utilization of this compound in a variety of research and development applications.
References
Boc-His(Boc)-OH physical and chemical properties for synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Nα,Nτ-bis(tert-butyloxycarbonyl)-L-histidine (Boc-His(Boc)-OH), a crucial building block in peptide synthesis. It details experimental protocols for its application in solid-phase peptide synthesis (SPPS) and offers insights into its unique characteristics for the strategic incorporation of histidine residues into peptides.
Core Physical and Chemical Properties
This compound is a derivative of the amino acid L-histidine where both the alpha-amino group and the imidazole nitrogen of the side chain are protected by tert-butyloxycarbonyl (Boc) groups. This dual protection influences its solubility and reactivity, making it a valuable reagent in specific synthetic strategies.
Data Presentation: Key Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₅N₃O₆ | [1] |
| Molecular Weight | 355.39 g/mol | [1] |
| CAS Number | 20866-46-0 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity (NMR) | ≥97.0% | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Note: Specific values for melting point and optical rotation of the free acid are not consistently reported in publicly available literature. The dicyclohexylammonium (DCHA) salt of this compound has a reported optical rotation of [α]25/D +24.0 to +29.0° (c=1.5 in methanol).
Strategic Application in Peptide Synthesis
The primary application of this compound lies in Boc-based solid-phase peptide synthesis (SPPS). A key chemical feature of this reagent is the simultaneous cleavage of both the Nα-Boc and the Nτ-Boc protecting groups under standard acidic conditions (e.g., with trifluoroacetic acid, TFA) used for N-terminal deprotection in Boc-SPPS.
This characteristic makes this compound particularly suitable for:
-
Synthesis of short peptides: Where the simultaneous deprotection of the side chain is not a concern for subsequent synthetic steps.
-
Introduction of a histidine residue near the N-terminus of a peptide: The final deprotection and cleavage from the resin will also liberate the histidine side chain.
The protection of the imidazole side chain with a Boc group helps to prevent common side reactions associated with histidine during peptide synthesis, such as racemization and side-chain acylation.
Experimental Protocols
The following section details a generalized methodology for the incorporation of this compound into a peptide chain using manual Boc-SPPS. These protocols can be adapted for automated peptide synthesizers.
Resin Preparation and Swelling
-
Resin Selection: Choose a resin compatible with Boc-SPPS, such as Merrifield resin for C-terminal acids or MBHA resin for C-terminal amides.
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin three times with N,N-dimethylformamide (DMF) to remove impurities.
-
Swell the resin in DMF for a minimum of 30 minutes before the initial amino acid coupling.
-
Boc-SPPS Cycle for Incorporating this compound
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Nα-Boc Deprotection:
-
Prepare a deprotection solution of 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Drain the DMF from the swollen resin.
-
Add the 50% TFA/DCM solution to the resin and agitate for 1-2 minutes, then drain.
-
Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual acid.
-
-
Neutralization:
-
Prepare a 5-10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.
-
Add the neutralization solution to the resin and agitate for 1-2 minutes.
-
Repeat the neutralization step twice.
-
Wash the resin with DMF (3-5 times) to remove excess base.
-
-
Coupling of this compound:
-
Activation Reagents: The choice of coupling reagent is critical for high efficiency. Common choices for Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium/aminium reagents such as HBTU or HATU.
-
Pre-activation Method (DIC/HOBt):
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal amount of DMF.
-
Add DIC (2-4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours.
-
-
In Situ Activation Method (HBTU/DIEA):
-
In the reaction vessel with the neutralized resin, add this compound (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Final Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Cleavage Cocktail: A common cleavage cocktail for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger. For peptides containing tryptophan or methionine, additional scavengers like thioanisole or 1,2-ethanedithiol (EDT) should be included.
-
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Mandatory Visualizations
Experimental Workflow for Boc-SPPS using this compound
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Logical Relationship of this compound in Synthesis Strategy
Caption: Logical relationships of this compound properties and its synthetic applications.
References
Unraveling the Shield: A Technical Guide to Racemization Suppression by Boc-His(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids is paramount in the synthesis of peptides with therapeutic potential. Histidine, with its unique imidazole side chain, is notoriously susceptible to racemization during peptide synthesis, a phenomenon that can lead to the formation of diastereomeric impurities, altering the peptide's biological activity and efficacy. This in-depth technical guide explores the mechanism of racemization in histidine and elucidates the pivotal role of Nα,Nτ-di-Boc-L-histidine (Boc-His(Boc)-OH) in its suppression. Through a comprehensive review of the underlying chemistry, comparative data analysis, and detailed experimental protocols, this document serves as a critical resource for researchers striving for the synthesis of stereochemically pure peptides.
The Root of the Problem: The Mechanism of Histidine Racemization
The propensity of histidine to racemize during peptide synthesis stems from the catalytic role of its own imidazole side chain. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base.[1][2] During the activation of the carboxyl group for peptide bond formation, this basic nitrogen can abstract the acidic α-proton of the histidine residue.[1][3] This abstraction leads to the formation of a planar and achiral enolate intermediate.[2] Subsequent reprotonation of this intermediate can occur from either face with nearly equal probability, resulting in a mixture of L- and D-histidine enantiomers in the peptide sequence.
Several factors are known to influence the extent of histidine racemization, including the choice of coupling reagent, the presence of additives, reaction temperature, and, most critically, the protection of the imidazole side chain. Carbodiimide reagents, for instance, can increase the risk of racemization if not used with appropriate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
The this compound Solution: A Dual-Protection Strategy
The most effective strategy to mitigate histidine racemization is the protection of the imidazole nitrogen, thereby preventing its participation in the intramolecular base catalysis. This compound employs a dual-protection scheme where both the α-amino group and the τ-nitrogen of the imidazole ring are protected by a tert-butyloxycarbonyl (Boc) group.
The electron-withdrawing nature of the urethane-like Boc group on the imidazole ring significantly reduces the basicity of the π-nitrogen. This diminished basicity hinders its ability to abstract the α-proton, thus suppressing the formation of the planar enolate intermediate and preserving the stereochemical integrity of the histidine residue.
Quantitative Analysis of Racemization Suppression
The use of a protecting group on the imidazole nitrogen has been demonstrated to dramatically reduce the extent of racemization. While direct comparative data for this compound under a wide range of conditions can be sparse, studies on analogous protected histidine derivatives provide compelling evidence for the efficacy of this strategy.
For instance, in the context of Fmoc-based solid-phase peptide synthesis (SPPS), the use of Fmoc-His(Boc)-OH has shown remarkable suppression of racemization compared to the more traditional Fmoc-His(Trt)-OH.
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90 °C | >16% |
| Fmoc-His(Boc)-OH | 90 °C | 0.81% |
Table 1: Comparison of D-isomer formation for Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH in the synthesis of Liraglutide. Data from CEM Corporation Application Note.
These results clearly demonstrate that protection of the imidazole nitrogen with a Boc group is highly effective in minimizing racemization, even at elevated temperatures. The principles of this suppression mechanism are directly applicable to Boc-SPPS using this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound and its application in Boc-based solid-phase peptide synthesis.
Synthesis of this compound
The synthesis of this compound involves the protection of both the α-amino group and the imidazole τ-nitrogen of L-histidine.
Materials:
-
L-Histidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Suitable solvent (e.g., dioxane, tetrahydrofuran)
-
Base (e.g., triethylamine, sodium hydroxide)
Procedure:
-
α-Amino Group Protection: L-histidine is first reacted with one equivalent of di-tert-butyl dicarbonate in the presence of a base to yield Boc-His-OH.
-
Imidazole τ-Nitrogen Protection: The resulting Boc-His-OH is then further reacted with a second equivalent of di-tert-butyl dicarbonate under appropriate conditions to introduce the Boc group onto the τ-nitrogen of the imidazole ring, yielding this compound.
-
Purification: The final product is purified by crystallization or chromatography.
Incorporation of this compound in Boc-SPPS
This protocol outlines the coupling of this compound to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Washing solvents (DMF, dichloromethane - DCM)
-
Deprotection reagent (e.g., trifluoroacetic acid - TFA in DCM)
Procedure:
-
Resin Swelling and Deprotection: The peptide-resin is swelled in DMF. The N-terminal Boc group of the growing peptide chain is removed using a solution of TFA in DCM. The resin is then washed thoroughly with DCM and DMF to remove residual acid and prepare for coupling.
-
Activation and Coupling: In a separate vessel, this compound (typically 2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2-4 equivalents) are dissolved in a minimal amount of DMF. DIPEA (4-8 equivalents) is added to the activation mixture, which is then immediately added to the deprotected peptide-resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature.
-
Monitoring and Washing: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. Upon completion, the resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Following the completion of the synthesis, the peptide is cleaved from the resin, and all protecting groups, including both Boc groups on the histidine residue, are removed using a strong acid such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of racemization and the workflow for incorporating this compound.
Caption: Mechanism of Histidine Racemization.
Caption: Boc-SPPS Workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Coupling of Nα-Boc-His(im-Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is a critical amino acid in many biologically active peptides. However, its incorporation during solid-phase peptide synthesis (SPPS) is often challenging due to the high risk of racemization. The imidazole side chain of histidine can act as an intramolecular catalyst, leading to the loss of stereochemical integrity during the activation of the carboxyl group for peptide bond formation. To mitigate this, the imidazole ring is typically protected. This document provides a detailed protocol for the coupling of Nα-Boc-His(im-Boc)-OH, where both the alpha-amino group and the imidazole side chain are protected with tert-butyloxycarbonyl (Boc) groups. The Boc group on the imidazole ring effectively suppresses racemization, particularly at elevated temperatures, ensuring the synthesis of high-purity peptides.
Rationale for Boc Side-Chain Protection
The use of a Boc group to protect the imidazole side chain of histidine offers several advantages:
-
Suppression of Racemization: The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole ring, thereby minimizing its catalytic effect on the abstraction of the α-proton and subsequent racemization.
-
Enhanced Stability: The Boc protecting group on the imidazole is stable to the acidic conditions used for the removal of the Nα-Boc group during each cycle of Boc-SPPS.
-
Clean Cleavage: The Boc group can be cleanly removed during the final cleavage of the peptide from the resin using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Quantitative Data: Racemization of Histidine Derivatives
The choice of side-chain protecting group for histidine has a significant impact on the level of racemization. The following table summarizes data on the formation of the D-isomer of histidine during the synthesis of Liraglutide using different histidine derivatives and coupling conditions. While this data is for Fmoc-protected histidine, it demonstrates the superior performance of the Boc side-chain protection in suppressing racemization compared to the commonly used trityl (Trt) group.
| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8 | [1] |
| Fmoc-His(Boc)-OH | 50 | 10 | 0.18 | [1] |
| Fmoc-His(Trt)-OH | 90 | 2 | >16 | [1] |
| Fmoc-His(Boc)-OH | 90 | 2 | 0.81 | [1] |
Experimental Protocols
The following protocols are recommended for the efficient coupling of Nα-Boc-His(im-Boc)-OH in manual or automated solid-phase peptide synthesis using a standard Boc-SPPS strategy.
Protocol 1: Coupling using HBTU/DIEA
This protocol utilizes the common and efficient coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Nα-Boc-His(im-Boc)-OH
-
HBTU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Deprotection: Remove the N-terminal Boc group from the peptide-resin by treating it with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF for 5 minutes (repeat twice).
-
Washing: Wash the resin with DMF (3x).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Nα-Boc-His(im-Boc)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Coupling using DIC/HOBt
This protocol uses the carbodiimide coupling reagent DIC (N,N'-Diisopropylcarbodiimide) with the additive HOBt (1-Hydroxybenzotriazole) to suppress racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Nα-Boc-His(im-Boc)-OH
-
DIC
-
HOBt
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling, Deprotection, and Neutralization: Follow steps 1-5 from Protocol 1.
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve Nα-Boc-His(im-Boc)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Add the pre-activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to check for reaction completion.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow of a single cycle in Boc-SPPS and the logical relationship of the components of Nα-Boc-His(im-Boc)-OH.
Caption: General workflow of a single cycle in Boc-SPPS.
Caption: Logical relationship of the components of Nα-Boc-His(im-Boc)-OH.
References
Application Notes and Protocols for Coupling Boc-His(Boc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is a critical amino acid in many biologically active peptides. However, its unique imidazole side chain presents significant challenges during solid-phase peptide synthesis (SPPS), most notably a high propensity for racemization during the activation and coupling steps. This epimerization can lead to the incorporation of the D-isomer into the peptide sequence, potentially altering its structure and biological activity. To address this challenge, Nα-Boc, Nτ-Boc-protected histidine, Boc-His(Boc)-OH, has been developed. The electron-withdrawing nature of the Boc group on the imidazole ring reduces the basicity of the nitrogen atoms, thereby minimizing the risk of α-proton abstraction and subsequent racemization.
These application notes provide a comprehensive guide to the selection of appropriate coupling reagents for this compound, along with detailed protocols to ensure high coupling efficiency and preservation of stereochemical integrity.
Recommended Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of this compound. While several options are available, they differ in their reactivity, cost, and potential for side reactions. The most commonly recommended coupling reagents for this sterically hindered and racemization-prone amino acid derivative fall into two main categories: uronium/aminium salts and carbodiimides used with additives.
Uronium/Aminium Salts:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU is particularly effective for difficult couplings, including those involving sterically hindered amino acids like this compound. It reacts rapidly and is known to suppress racemization.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HBTU is also a highly efficient coupling reagent.[1] While generally very effective, for particularly challenging couplings or sequences prone to racemization, HATU may offer a slight advantage.[1]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium-based reagent is another excellent choice for coupling Boc-protected amino acids. A key advantage of PyBOP is that it avoids the formation of carcinogenic byproducts associated with its predecessor, BOP.[2]
Carbodiimides with Additives:
-
DIC (N,N'-Diisopropylcarbodiimide) / HOBt (1-Hydroxybenzotriazole): This is a classic and cost-effective combination for peptide coupling. HOBt acts as an additive to suppress racemization and accelerate the coupling reaction.[1] While effective, this method can be slower than using uronium/aminium salts, especially for hindered couplings.
-
DIC / Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma Pure is a non-explosive alternative to HOBt and has been shown to be highly effective in suppressing racemization, particularly in histidine coupling.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the key characteristics and performance of the recommended coupling reagents for this compound. The quantitative data is based on typical results observed in solid-phase peptide synthesis and may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Coupling Efficiency | Reaction Time | Racemization Risk | Key Advantages |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient, ideal for difficult couplings. |
| HBTU | Very Good | 30 - 60 minutes | Low | Cost-effective and reliable for most couplings. |
| PyBOP | Very Good | 30 - 60 minutes | Low | Efficient and avoids carcinogenic byproducts. |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective, but can be slower. |
| DIC/Oxyma Pure | Very Good | 1 - 2 hours | Very Low | Excellent racemization suppression. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using the recommended reagents in manual solid-phase peptide synthesis. These can be adapted for automated synthesizers.
Protocol 1: Coupling using HATU
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes. Drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 2 minutes (repeat twice).
-
Washing: Wash the resin with DMF (3x).
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to check for reaction completion. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Coupling using HBTU
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Follow steps 1-5 from the HATU protocol.
-
In situ Activation and Coupling: In a reaction vessel containing the swollen and neutralized resin, add a solution of this compound, HBTU, and DIPEA in DMF.
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring and Washing: Follow steps 8 and 9 from the HATU protocol.
Protocol 3: Coupling using PyBOP
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (2-4 equivalents)
-
PyBOP (2-4 equivalents)
-
DIPEA (4-8 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Follow steps 1-5 from the HATU protocol.
-
Pre-activation: In a separate vial, dissolve this compound and PyBOP in DMF. Add DIPEA to the activation mixture and pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes at room temperature.
-
Monitoring and Washing: Follow steps 8 and 9 from the HATU protocol.
Protocol 4: Coupling using DIC/HOBt
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
DIC (3 equivalents)
-
HOBt (3 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Follow steps 1-5 from the HATU protocol.
-
Pre-activation: In a separate vessel, dissolve this compound and HOBt in DMF. Add DIC to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.
-
Monitoring and Washing: Follow steps 8 and 9 from the HATU protocol.
Mandatory Visualizations
References
Step-by-Step Guide for Boc-His(Boc)-OH Deprotection in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step guide for the efficient deprotection of Nα-Boc- and Nτ-Boc-protected histidine, Boc-His(Boc)-OH, a common building block in solid-phase peptide synthesis (SPPS). This protocol is designed to ensure high-yield removal of both tert-butyloxycarbonyl (Boc) protecting groups, minimizing side reactions and preserving peptide integrity.
Introduction
In Boc-based SPPS, the selective removal of the temporary Nα-Boc protecting group is a critical step that is repeated throughout the synthesis of a peptide. When incorporating histidine protected with a Boc group on the imidazole side chain (Nτ-Boc), both the Nα-Boc and the Nτ-Boc groups are typically removed simultaneously using trifluoroacetic acid (TFA). The imidazole side chain of histidine is susceptible to side reactions, making the choice and removal of its protecting group a key factor in the successful synthesis of histidine-containing peptides. The use of a Boc group for side-chain protection is advantageous for synthesizing short peptides or for introducing a histidine residue near the N-terminus.[1]
This protocol details the standard procedure for the acidic cleavage of both Boc groups from the histidine residue, discusses potential side reactions, and provides recommendations for monitoring the deprotection reaction.
Experimental Protocols
This section outlines the detailed methodology for the deprotection of this compound on a solid support.
Materials and Reagents
-
Peptide-resin with N-terminal this compound
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Scavengers (e.g., dithiothreitol (DTE), thioanisole, triisopropylsilane (TIS)) - optional, but recommended for sequences containing sensitive residues like Cys, Met, or Trp.
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Shaker or automated peptide synthesizer
Deprotection Protocol
This protocol is suitable for both manual and automated SPPS.
-
Resin Swelling:
-
Swell the peptide-resin in DCM for at least 30 minutes in the SPPS reaction vessel.[2]
-
Drain the DCM.
-
-
Pre-wash (Optional but Recommended):
-
Boc Deprotection:
-
Add a fresh solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin).[2]
-
If the peptide sequence contains tryptophan, cysteine, or methionine residues, it is highly recommended to add a scavenger such as 0.5% DTE to the deprotection solution to prevent side reactions from the tert-butyl cation generated during deprotection.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin thoroughly to remove residual acid and byproducts. A typical washing sequence is:
-
DCM (3-5 times)
-
IPA (2 times)
-
DCM (3-5 times)
-
-
-
Neutralization:
-
To deprotonate the newly formed N-terminal ammonium salt to a free amine for the subsequent coupling step, a neutralization step is required.
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.
-
Monitoring the Deprotection
-
Kaiser Test (Ninhydrin Test): This is a qualitative test to confirm the presence of a free primary amine after the neutralization step. A positive result (blue color) indicates successful deprotection.
-
HPLC and Mass Spectrometry: For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry to confirm the complete removal of both Boc groups.
Data Presentation
The efficiency of Boc deprotection is critical for the overall yield and purity of the synthesized peptide. The following table summarizes typical conditions and expected outcomes for the deprotection of this compound.
| Parameter | Condition | Expected Outcome | Purity (%) | Reference |
| Deprotection Reagent | 50% TFA in DCM | Complete removal of both Nα- and Nτ-Boc groups | >95% | |
| Reaction Time | 20-30 minutes | Sufficient for complete deprotection | >95% | |
| Pre-wash | 1-2 minutes with 50% TFA in DCM | Improved deprotection efficiency | - | |
| Scavengers | 0.5% DTE (for sensitive residues) | Prevention of side-chain alkylation | Higher for sensitive sequences |
Mandatory Visualization
The following diagrams illustrate the chemical pathway of this compound deprotection and the overall experimental workflow in SPPS.
References
Application of Boc-His(Boc)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of histidine residues into synthetic peptides is a critical yet challenging aspect of solid-phase peptide synthesis (SPPS). The imidazole side chain of histidine is susceptible to racemization and other side reactions, which can compromise the purity, yield, and biological activity of the final peptide. The choice of protecting group for the histidine side chain is therefore a crucial parameter in optimizing the synthesis. This document provides detailed application notes and protocols for the use of Nα-Boc-Nim-Boc-L-histidine (Boc-His(Boc)-OH) in the synthesis of bioactive peptides, such as Luteinizing Hormone-Releasing Hormone (LHRH) and Angiotensin II.
This compound offers a robust strategy for introducing histidine residues while minimizing side reactions. The tert-butyloxycarbonyl (Boc) group on the imidazole nitrogen (Nim) provides steric hindrance and electronic effects that significantly suppress racemization during the coupling step. Both the α-amino and side-chain Boc groups are conveniently removed during the final cleavage with strong acid, streamlining the workflow.
Data Presentation
The selection of a histidine protecting group has a significant impact on the final purity and yield of the synthesized peptide. The following tables summarize representative quantitative data comparing the performance of different protected histidine derivatives in peptide synthesis.
Table 1: Comparison of Histidine Protecting Groups in Fmoc-SPPS of a Model Peptide
| Histidine Derivative | Crude Purity (%) | Overall Yield (%) | Racemization (D-isomer, %) |
| Fmoc-His(Trt)-OH | 75 | 60 | 5.8 |
| Fmoc-His(Boc)-OH | 85 | 70 | 1.5 |
| Fmoc-His(Mmt)-OH | 80 | 65 | 3.2 |
| Fmoc-His(π-Mbom)-OH | 88 | 72 | <1 |
Data compiled from various sources. Actual results may vary depending on the peptide sequence and synthesis conditions.
Table 2: Synthesis of Angiotensin II Analogues using Fmoc Chemistry
| Peptide Sequence | Crude Peptide Yield (%) | Purity (%) |
| Angiotensin II | 85.78 | >90 |
| Angiotensin IV | Not specified | >90 |
This data is from a synthesis utilizing Fmoc-His(Trt)-OH, but provides a benchmark for expected yields and purities in similar syntheses.[1][2]
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the manual steps for the synthesis of a generic peptide on a Merrifield resin using Boc chemistry.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM in a reaction vessel for 30-60 minutes.
-
Prepare the cesium salt of the C-terminal Boc-amino acid.
-
Add the Boc-amino acid cesium salt to the swollen resin and agitate the mixture to facilitate esterification.
-
After the reaction is complete, wash the resin thoroughly with DCM and DMF to remove unreacted amino acid and byproducts.
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[3]
-
Wash the resin sequentially with DCM, isopropanol, and DMF.
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM to the resin and agitate for 1-2 minutes. Drain the solution.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM to remove excess base.[4]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (e.g., this compound) (3-4 equivalents) and an activating agent (e.g., HBTU) (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours, or until a ninhydrin test indicates complete coupling.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
-
Repeat this cycle for each amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.
-
Thoroughly dry the peptide-resin under vacuum.
-
Place the dried resin in the HF cleavage apparatus.
-
Add scavengers (e.g., anisole) to the reaction vessel.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the ether washings.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Specific Protocol: Synthesis of LHRH Analogue using Boc-SPPS
Peptide Sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂
This protocol is an adaptation of the general Boc-SPPS method for the synthesis of an LHRH analogue on a BHA (benzhydrylamine) resin to yield a C-terminal amide.
-
Resin and First Amino Acid: Start with a BHA resin. The first amino acid to be coupled is Boc-Gly-OH.
-
Chain Elongation: Follow the general Boc-SPPS protocol for the sequential coupling of Boc-Pro-OH, Boc-Arg(Tos)-OH, Boc-Leu-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH, Boc-Ser(Bzl)-OH, Boc-Trp(For)-OH, and This compound . The final residue to be coupled is pyroglutamic acid (pGlu).
-
Final Cleavage: Use anhydrous HF with appropriate scavengers to cleave the peptide from the resin and remove all side-chain protecting groups (Tos, Bzl, For, and the Nim-Boc).
-
Purification: Purify the crude LHRH analogue by RP-HPLC.
Visualizations
Experimental Workflow
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathways
Luteinizing Hormone-Releasing Hormone (LHRH) Signaling Pathway
LHRH, upon binding to its G-protein coupled receptor (LHRH-R) on pituitary gonadotrophs, initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: Simplified LHRH signaling pathway in pituitary gonadotrophs.
Angiotensin II Signaling Pathway
Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 and AT2 receptors. The AT1 receptor is a G-protein coupled receptor that mediates most of the classical effects of Angiotensin II, including vasoconstriction and aldosterone secretion.
Caption: Simplified Angiotensin II signaling via the AT1 receptor.
Conclusion
The use of this compound in solid-phase peptide synthesis provides an effective strategy to mitigate the risk of racemization during the incorporation of histidine residues. This leads to higher purity and yield of the final bioactive peptide. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of peptide synthesis and drug development. Careful execution of the synthesis and purification steps is paramount to obtaining high-quality peptides for research and therapeutic applications.
References
Application Notes and Protocols for the Incorporation of Boc-His(Boc)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of histidine into peptide sequences during automated solid-phase peptide synthesis (SPPS) is a critical step that presents unique challenges, primarily the propensity for racemization. This document provides detailed application notes and protocols for the use of Nα-Boc-L-Histidine(τ-Boc)-OH (Boc-His(Boc)-OH) in automated peptide synthesizers utilizing Boc chemistry. It offers a comparative overview of different side-chain protecting groups for histidine, protocols for coupling and deprotection, and strategies to minimize common side reactions, ensuring the synthesis of high-purity histidine-containing peptides.
Introduction: The Challenge of Histidine Incorporation
Histidine's imidazole side chain is often crucial for the biological activity of peptides. However, its nucleophilic and basic nature can lead to significant side reactions during peptide synthesis. The most prominent issue is racemization at the α-carbon during the activation step of peptide coupling, which can compromise the biological efficacy of the final peptide.[1][2] The lone pair of electrons on the imidazole's π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to a loss of chirality.[3][4]
To mitigate these challenges, the imidazole side chain is protected. In Boc-based SPPS, several protecting groups are employed, each with distinct advantages and disadvantages. The choice of protecting group is a critical determinant of the synthesis's success.
Comparative Analysis of Histidine Side-Chain Protecting Groups in Boc-SPPS
The selection of a suitable side-chain protecting group for histidine in Boc-SPPS is a trade-off between racemization suppression, stability during synthesis, and the conditions required for its final removal. While this compound is extensively used in Fmoc-SPPS to reduce racemization at elevated temperatures, its use in Boc-SPPS requires careful consideration of the side-chain Boc group's lability to the repetitive TFA treatments for Nα-Boc removal.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Final Cleavage Conditions |
| Boc | tert-Butyloxycarbonyl | - Excellent suppression of racemization.[3] - Commercially available and cost-effective. | - Potential for premature removal during repeated Nα-Boc deprotection cycles with TFA. | HF or TFMSA |
| Dnp | 2,4-Dinitrophenyl | - Robust protection, stable to TFA. - Excellent racemization suppression. | - Requires a separate, orthogonal deprotection step (thiolysis) before final cleavage. - Can introduce color to the resin/peptide. | Thiolysis (e.g., thiophenol), then HF/TFMSA |
| Tos | Tosyl | - Stable to TFA deprotection steps. | - Does not completely prevent racemization. - Can be challenging to cleave completely. | Strong acids like HF |
| Bom | Benzyloxymethyl | - Highly effective at suppressing racemization. | - More expensive and less commonly used. | HF |
| Trt | Trityl | - Acid labile, removed during final cleavage. | - Offers only minor suppression of racemization. | HF or TFMSA |
Experimental Protocols
The following are generalized protocols for automated peptide synthesizers using Boc chemistry. Instrument-specific parameters may require optimization.
General Boc-SPPS Cycle
A typical cycle in an automated Boc-SPPS workflow involves deprotection, neutralization, and coupling.
Caption: General workflow of a single cycle in automated Boc-SPPS.
Protocol for Nα-Boc Deprotection
-
Swell the peptide-resin in Dichloromethane (DCM).
-
Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for a 1-2 minute pre-wash.
-
Drain the solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Filter and wash the resin thoroughly with DCM to remove residual TFA.
Consideration for His(Boc): To minimize premature deprotection of the side-chain Boc group, use the lower end of the TFA concentration and deprotection time range that still ensures complete Nα-Boc removal.
Protocol for Neutralization
Following deprotection, the protonated N-terminal amine must be neutralized.
-
Wash the peptide-resin with Isopropanol (IPA) and then with DCM.
-
Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.
-
Filter and wash the resin thoroughly with DCM or NMP to remove excess base.
An in situ neutralization protocol, where neutralization and coupling occur simultaneously, can also be employed to enhance efficiency.
Protocol for Coupling this compound
Due to the potential for racemization, the choice of coupling reagent and conditions is critical. Histidine is known to be one of the more difficult amino acids to couple efficiently.
Recommended Coupling Reagent: HBTU/DIEA
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
Caption: Recommended coupling workflow for this compound.
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For peptides containing His(Boc), a strong acid cleavage is required.
Cleavage Cocktail (Reagent K, modified):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
Procedure:
-
Treat the dried peptide-resin with the cleavage cocktail (10-20 mL per gram of resin) for 2-4 hours at room temperature.
-
Filter the resin and wash with additional TFA.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Racemization | Loss of stereochemical integrity at the α-carbon of histidine during activation and coupling. | Use a side-chain protecting group like Boc or Dnp. Optimize coupling conditions: use efficient coupling reagents (e.g., HBTU), minimize pre-activation times, and avoid excessive base. |
| Premature Side-Chain Deprotection | Partial removal of the His(Boc) group during repeated TFA treatments for Nα-Boc removal. | Use the mildest TFA conditions possible for Nα-Boc deprotection. Consider using a more stable protecting group like Dnp for long peptides requiring many deprotection cycles. |
| N-acylation on Imidazole Ring | Acylation of the unprotected imidazole nitrogen if the side-chain protecting group is prematurely removed. | Ensure complete and stable side-chain protection throughout the synthesis. |
Conclusion
The successful incorporation of this compound into automated peptide synthesizers using Boc chemistry is achievable with careful optimization of protocols. The Boc side-chain protection offers excellent suppression of racemization, a critical factor for the synthesis of biologically active peptides. However, its stability during repeated acidolytic deprotection steps must be considered, particularly for the synthesis of long peptide sequences. By employing efficient coupling reagents like HBTU, optimizing deprotection conditions, and being mindful of potential side reactions, researchers can effectively utilize this compound to produce high-purity histidine-containing peptides for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Boc-His(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the solubility of Nα,Nτ-di-tert-butyloxycarbonyl-L-histidine (Boc-His(Boc)-OH) and its preparation for successful incorporation into peptide sequences. The protocols outlined below are intended to serve as a comprehensive resource for researchers engaged in solid-phase peptide synthesis (SPPS) and solution-phase couplings.
Solubility of this compound and Common Coupling Reagents
Proper dissolution of amino acid derivatives and coupling reagents is critical for efficient peptide bond formation. The following table summarizes the solubility of this compound and frequently used reagents in common solvents for peptide synthesis. It is important to note that solubility can be influenced by temperature, the specific grade of the solvent, and the presence of other solutes.
| Compound | Solvent | Solubility | Notes |
| This compound | Dichloromethane (DCM) | Soluble[1] | |
| Chloroform | Soluble[2] | ||
| Ethyl Acetate | Soluble[1][2] | ||
| Dimethylformamide (DMF) | Soluble | A stock solution of 10 mM can be prepared.[3] To enhance solubility, gentle warming to 37°C and sonication are recommended. | |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | NMP is a polar aprotic solvent similar to DMF and is expected to be a good solvent for this compound. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | ||
| Acetone | Soluble | ||
| HBTU | Dimethylformamide (DMF) | Soluble | Described as soluble in DMF and other organic solvents. |
| Dimethyl Sulfoxide (DMSO) | ≥37.9 mg/mL | ||
| HOBt Hydrate | Dimethylformamide (DMF) | 0.1 g/mL (clear solution) | |
| Dimethyl Sulfoxide (DMSO) | ≥6.76 mg/mL | ||
| Ethanol (with sonication) | ≥22.4 mg/mL | ||
| DIC | Dichloromethane (DCM) | Miscible | DIC is a liquid and is miscible with most organic solvents. |
| Dimethylformamide (DMF) | Miscible |
Note on Improving Solubility: For sparingly soluble protected peptides, a mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) can be a powerful solvent system.
Experimental Protocols for Coupling Reactions
The imidazole side chain of histidine presents unique challenges in peptide synthesis, including the risk of racemization. The use of a protecting group on the imidazole nitrogen, such as the Boc group in this compound, is crucial for mitigating these side reactions.
Materials
-
This compound
-
Resin with a free amino group (for SPPS) or an amino-component for solution-phase synthesis
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt.
-
Base: e.g., DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Solvents: DMF, DCM, NMP (peptide synthesis grade)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Deprotection reagent (for SPPS): Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)
-
Ninhydrin test kit for monitoring coupling completion in SPPS.
Protocol for Solid-Phase Peptide Synthesis (SPPS) using HBTU/HOBt
This protocol describes a standard coupling cycle for incorporating this compound onto a solid support.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes and drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).
-
-
Neutralization: Neutralize the resin with a 5-10% DIEA solution in DMF for 2-5 minutes (2 times), followed by DMF washes (3-5 times).
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (2-4 equivalents relative to resin loading), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture.
-
Immediately add the activation mixture to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test. A yellow color of the beads indicates a complete reaction (free primary amines are absent). If the test is positive (blue/purple beads), the coupling step should be repeated.
-
Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally with IPA (2-3 times) before drying or proceeding to the next cycle.
Protocol for Solution-Phase Coupling using DIC/HOBt
This protocol is suitable for coupling this compound to an amine in solution.
-
Dissolution: Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0°C in an ice bath. Add DIC (1.1 equivalents) to the solution and stir for 15-30 minutes at 0°C to pre-form the active ester.
-
Coupling: Add the amine component (1.0-1.1 equivalents) to the reaction mixture. If the amine is a hydrochloride salt, add 1 equivalent of a non-nucleophilic base like NMM or DIEA.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, the reaction mixture can be worked up by standard procedures, which may include aqueous washes to remove water-soluble byproducts and unreacted reagents, followed by extraction and purification by column chromatography or recrystallization.
Potential Side Reactions
Histidine is prone to several side reactions during peptide synthesis. The use of N-terminal and side-chain protecting groups is essential to minimize these.
-
Racemization: The α-proton of histidine is susceptible to abstraction, leading to racemization, especially during the activation step. The electron-withdrawing nature of the imidazole ring exacerbates this. Protecting the imidazole nitrogen, as in this compound, significantly reduces the risk of racemization.
-
Side-chain Acylation: The unprotected imidazole ring can be acylated by the activated carboxyl group of another amino acid. While this is often a reversible reaction, it can lead to impurities.
-
Aspartimide Formation: When coupling an amino acid to an aspartic acid residue, the succinimide derivative can form, which is a common side reaction in peptide synthesis.
Diagrams
Experimental Workflow for SPPS Coupling
References
Synthesis of Histidine-Rich Peptides Using Boc-His(Boc)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides rich in histidine residues presents unique challenges due to the nucleophilic nature of the imidazole side chain, which can lead to side reactions, most notably racemization. Effective side-chain protection is paramount for a successful and high-purity synthesis. This document provides detailed application notes and protocols for the use of Nα-tert-butyloxycarbonyl-Nτ-tert-butyloxycarbonyl-L-histidine (Boc-His(Boc)-OH) in solid-phase peptide synthesis (SPPS). It offers insights into the advantages of Boc protection for the histidine side chain, particularly in minimizing epimerization, and provides comprehensive experimental protocols for its application.
Introduction
Histidine-rich peptides are of significant interest in biotechnology and drug development. They serve as versatile tools, including affinity tags (His-tags) for protein purification, agents for endosomal escape in drug delivery, and as bioactive molecules with antimicrobial and cell-penetrating properties.[1][2][3][4] However, the synthesis of these peptides is often complicated by the reactivity of the histidine imidazole ring.
The use of this compound in a Boc-SPPS strategy offers a practical approach to introducing histidine residues. The side-chain Boc group is labile to the same acidic conditions used to remove the Nα-Boc group, making this derivative particularly useful for synthesizing shorter peptides or for incorporating histidine near the N-terminus.[5] For longer peptides or more complex sequences, an orthogonal protection strategy might be necessary. In the context of the more common Fmoc-SPPS, the analogous Fmoc-His(Boc)-OH has demonstrated significant advantages over other protecting groups like Trityl (Trt) in reducing racemization, especially under forcing conditions such as elevated temperatures in microwave-assisted synthesis.
Key Advantages of Boc Side-Chain Protection for Histidine
-
Suppression of Racemization: The electron-withdrawing nature of the urethane-based Boc group on the imidazole ring reduces the basicity of the π-electrons, thereby decreasing the likelihood of α-proton abstraction and subsequent epimerization during activation.
-
Reduced Side Reactions: Adequate protection of the imidazole side chain minimizes its participation in unwanted side reactions, leading to a cleaner crude product and simplifying purification.
-
High Stability: The Boc protecting group on the histidine side chain is stable under the basic conditions used for Fmoc removal in Fmoc-SPPS, making Fmoc-His(Boc)-OH a valuable reagent in this synthetic strategy.
Data Presentation
Table 1: Comparison of D-Isomer Formation in the Synthesis of Liraglutide Using Different Histidine Derivatives in Fmoc-SPPS
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 | |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | **** |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 | |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 | **** |
Table 2: Comparison of D-Isomer Formation in the Synthesis of 1-42 Beta Amyloid Using Different Histidine Derivatives in Fmoc-SPPS
| Histidine Derivative | Coupling Conditions | Total D-Isomer (%) | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 2.88 | |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 1.29 | **** |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Chemistry) using this compound
This protocol outlines a single coupling cycle for the incorporation of this compound.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
- Drain the DCM.
2. Nα-Boc Deprotection:
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
- Agitate for 1-2 minutes.
- Drain the TFA solution.
- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
- Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
- Neutralize the resin by washing with 5% N,N-diisopropylethylamine (DIPEA) in DCM (2 times, 2 minutes each).
- Wash the resin with DCM (3-5 times).
3. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).
- Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin-containing reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
5. Capping (Optional but Recommended):
- To block any unreacted amino groups, treat the resin with an acetic anhydride solution (e.g., acetic anhydride/DIPEA/DMF).
- Wash the resin with DCM and DMF.
Repeat steps 2-4 for each subsequent amino acid in the sequence.
Protocol 2: Peptide Cleavage and Deprotection
1. Resin Preparation:
- Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin.
- Stir the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold ether multiple times.
- Dry the peptide pellet under vacuum.
Protocol 3: Purification of Histidine-Rich Peptides
Due to their often hydrophilic nature, purification of histidine-rich peptides can be challenging. A multi-step approach is often necessary.
1. Immobilized Metal Affinity Chromatography (IMAC):
- This is a highly effective first step for purifying peptides containing multiple histidine residues.
- Dissolve the crude peptide in a binding buffer (e.g., sodium phosphate buffer at neutral pH).
- Load the solution onto an IMAC column charged with Ni²⁺ or Co²⁺ ions.
- Wash the column with the binding buffer, potentially containing a low concentration of imidazole to reduce non-specific binding.
- Elute the histidine-rich peptide using a buffer with a higher concentration of imidazole or a lower pH.
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Further purify the IMAC-eluted fractions using RP-HPLC.
- Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% TFA.
- Collect fractions and analyze for purity using analytical HPLC and mass spectrometry.
3. Lyophilization:
- Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.
Visualizations
Caption: General workflow for a single cycle in Boc-SPPS.
Caption: Mechanism of histidine racemization and its suppression by Boc protection.
Conclusion
The synthesis of histidine-rich peptides is a critical capability for various applications in research and drug development. While challenging, the use of appropriate side-chain protection strategies, such as employing this compound, can significantly mitigate common problems like racemization. The protocols and data presented herein provide a comprehensive guide for researchers to successfully synthesize and purify these valuable peptides, ultimately enabling their use in a wide range of scientific endeavors. Careful monitoring of coupling efficiency and optimization of purification protocols are key to achieving high yields of the desired pure product.
References
- 1. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for Boc-His(Boc)-OH in Fragment Condensation Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment condensation is a powerful strategy for the synthesis of long or complex peptides, offering advantages over linear solid-phase peptide synthesis (SPPS) by allowing for the purification of intermediate protected fragments, which can lead to a final product of higher purity and yield. The tert-butyloxycarbonyl (Boc) protection strategy remains a robust and reliable method for peptide synthesis. This document provides detailed application notes and protocols for the use of Nα-Boc-Nτ-Boc-L-histidine (Boc-His(Boc)-OH) and other appropriately protected histidine derivatives in a Boc-based fragment condensation workflow.
A critical consideration in peptide synthesis is the prevention of racemization, particularly for sensitive amino acids like histidine. The imidazole ring of histidine can catalyze epimerization during the activation of the carboxyl group for coupling. Protecting the side chain of histidine is therefore crucial. While this compound offers excellent suppression of racemization, its application in Boc-based fragment condensation requires careful strategic planning due to the lability of the side-chain Boc group.
Application Notes
The Role of Histidine Side-Chain Protection in Racemization
Histidine is highly susceptible to racemization during peptide coupling. The lone pair of electrons on the π-nitrogen of the imidazole side chain can abstract the α-proton of the activated amino acid, leading to the formation of a transient achiral intermediate and subsequent loss of stereochemical integrity. Side-chain protection of the imidazole ring is essential to mitigate this side reaction.
This compound: Advantages and Limitations in Fragment Condensation
Advantages:
-
Racemization Suppression: The electron-withdrawing nature of the Boc group on the imidazole nitrogen significantly reduces its basicity, thereby suppressing its ability to catalyze racemization during the coupling step. This is a major advantage, especially when prolonged coupling times or elevated temperatures are required.
Limitations:
-
Lability of the Side-Chain Boc Group: The side-chain Boc group of this compound is removed under the same acidic conditions (typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM)) used to deprotect the Nα-Boc group in standard Boc-SPPS.[1] This lack of orthogonality makes This compound unsuitable for the incorporation of histidine residues at internal positions within a peptide fragment that is to be further elongated or used in a subsequent fragment condensation step using a Boc strategy. The premature deprotection of the histidine side chain would expose the imidazole ring, leading to potential side reactions during subsequent synthesis cycles.
Strategic Use of this compound in Fragment Condensation
Given its limitation, this compound is best utilized for the introduction of a histidine residue at the N-terminus of a peptide fragment . In this position, the simultaneous deprotection of both the Nα-Boc and the side-chain Boc groups with TFA is the final step before the fragment is coupled to another fragment, minimizing the risk of side reactions.
Alternative Histidine Derivatives for Internal Positions in Peptide Fragments
For incorporating histidine at internal positions within a peptide fragment destined for condensation, a more acid-stable side-chain protecting group is required. The following derivatives are commonly used in Boc-SPPS:
-
Boc-His(Dnp)-OH (Dinitrophenyl): The Dnp group is stable to TFA and is typically removed by thiolysis (e.g., with thiophenol) before the final cleavage from the resin. This provides orthogonality with the Boc group.
-
Boc-His(Tos)-OH (Tosyl): The Tosyl group is also stable to TFA and is removed during the final strong acid cleavage (e.g., with HF).
-
Boc-His(Bom)-OH (Benzyloxymethyl): The Bom group offers excellent racemization suppression and is stable to TFA. It is also removed during the final HF cleavage.
Table 1: Comparison of Histidine Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Stability to TFA | Removal Conditions | Racemization Suppression |
| Boc | Labile | 50% TFA in DCM | Excellent |
| Dnp | Stable | Thiolysis (e.g., thiophenol) | Good |
| Tos | Stable | HF | Moderate |
| Bom | Stable | HF | Excellent |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Protected Peptide Fragment using Boc-SPPS
This protocol outlines the synthesis of a protected peptide fragment on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the protected fragment under mild acidic conditions, preserving the side-chain protecting groups.
1. Resin Preparation:
- Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
- Wash the resin with DCM (3x) and then with DMF (3x).
2. First Amino Acid Attachment:
- Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) (1.5 eq.) and diisopropylethylamine (DIEA) (3.0 eq.) in DCM.
- Add the solution to the swollen resin and agitate for 1-2 hours.
- To cap any unreacted sites, add a solution of DCM/Methanol/DIEA (80:15:5) and agitate for 30 minutes.
- Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
3. Peptide Chain Elongation (One Cycle):
- Deprotection:
- Add 50% TFA in DCM to the resin and agitate for 2 minutes. Drain.
- Add fresh 50% TFA in DCM and agitate for 20-30 minutes.
- Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
- Neutralization:
- Add 10% DIEA in DCM and agitate for 2 minutes. Drain. Repeat once.
- Wash the resin with DCM (3x).
- Coupling (using DCC/HOBt):
- In a separate vessel, dissolve the next Boc-protected amino acid (3 eq.) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF.
- Add dicyclohexylcarbodiimide (DCC) (3 eq.) and stir for 10 minutes at 0°C.
- Filter the solution to remove the dicyclohexylurea (DCU) precipitate.
- Add the filtered solution to the neutralized resin and agitate for 1-2 hours.
- Monitor the coupling completion using the Kaiser test (a negative test indicates completion).
- Washing:
- Wash the resin with DMF (3x) and DCM (3x).
- Repeat step 3 for each subsequent amino acid in the fragment sequence. For internal histidine residues, use an appropriately protected derivative (e.g., Boc-His(Dnp)-OH). For an N-terminal histidine, this compound can be used in the final coupling cycle.
4. Cleavage of the Protected Peptide Fragment from the Resin:
- Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum.
- Prepare a cleavage cocktail of hexafluoroisopropanol (HFIP) in DCM (1:4 v/v).[1][2][3]
- Add the cleavage cocktail to the resin and agitate for 1-2 hours.
- Filter the solution containing the protected peptide fragment.
- Evaporate the solvent under reduced pressure.
- Precipitate the protected fragment by adding cold diethyl ether.
- Collect the precipitate by centrifugation and wash with cold diethyl ether.
- Dry the protected peptide fragment under vacuum.
5. Purification of the Protected Peptide Fragment:
- Due to the hydrophobicity of protected peptides, purification is often performed using normal-phase chromatography or reversed-phase HPLC with a C4 column and a gradient of acetonitrile in water, often with DMF as a co-solvent to improve solubility.[4]
Protocol 2: Solution-Phase Fragment Condensation
This protocol describes the coupling of two protected peptide fragments in solution. To minimize racemization, it is crucial to activate the C-terminal carboxyl group of one fragment and react it with the deprotected N-terminus of the other.
1. N-terminal Deprotection of the C-terminal Fragment:
- Dissolve the protected C-terminal peptide fragment in 50% TFA in DCM.
- Stir for 30 minutes at room temperature.
- Evaporate the TFA and DCM under a stream of nitrogen.
- Precipitate the deprotected fragment with cold diethyl ether and dry under vacuum.
2. Fragment Coupling (using DCC/HOBt):
- Dissolve the N-terminally protected peptide fragment (the one with the free C-terminus) (1.0 eq.) and HOBt (1.1 eq.) in a minimal amount of DMF.
- Cool the solution to 0°C.
- Add DCC (1.1 eq.) and stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
- Add the deprotected C-terminal fragment (1.0 eq.) dissolved in DMF.
- Monitor the reaction progress by HPLC.
- Once the reaction is complete, filter to remove the DCU precipitate.
- Precipitate the fully protected coupled peptide by adding the reaction mixture to cold water or diethyl ether.
- Collect and dry the product.
Table 2: Typical Coupling Efficiencies for Boc-Fragment Condensation
| Coupling Method | Activating Fragment | C-terminal Fragment | Solvent | Yield (%) | Reference |
| DCC/HOBt | Boc-Tyr(Bzl)-Gly-Gly-Phe-OH | H-Leu-O-Polymer | DMF | 86-99 | |
| "Swelling Volume" | Protected Fragment 2 | Resin-bound Fragment 1 | DMA | 81 |
Protocol 3: Final Deprotection and Cleavage (HF Cleavage)
This protocol is for the final removal of all protecting groups, including the side-chain protecting groups and cleavage from the resin if the fragment condensation was performed on a solid support. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.
1. Preparation:
- Place the fully assembled and protected peptide-resin in a HF cleavage apparatus.
- Add a scavenger cocktail (e.g., anisole, p-cresol, or thioanisole) to the vessel. The choice of scavenger depends on the amino acid composition of the peptide.
2. HF Cleavage:
- Cool the reaction vessel to -78°C (dry ice/acetone bath).
- Condense anhydrous HF into the vessel.
- Allow the reaction to stir at 0°C for 1-2 hours.
3. Work-up:
- Evaporate the HF under a high vacuum.
- Wash the resin with cold diethyl ether to precipitate the crude peptide.
- Collect the crude peptide by filtration or centrifugation.
- Wash the peptide several times with cold diethyl ether.
- Dry the crude peptide under vacuum.
4. Purification:
- Purify the crude peptide by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Lyophilize the pure fractions to obtain the final peptide product.
Workflow and Pathway Diagrams
Caption: Workflow for Boc-based fragment condensation peptide synthesis.
References
Best practices for handling and storing Boc-His(Boc)-OH
Introduction
Nα,Nιm-bis(tert-butoxycarbonyl)-L-histidine, commonly known as Boc-His(Boc)-OH, is a crucial amino acid derivative used in solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl protection strategy.[1][2] The two tert-butoxycarbonyl (Boc) groups provide temporary protection for the α-amino group and the imidazole side chain's τ-nitrogen. This dual protection is essential to prevent unwanted side reactions during the peptide chain elongation process.[1] Proper handling and storage of this reagent are critical to maintain its integrity and ensure the successful synthesis of high-purity peptides. These notes provide detailed guidelines for researchers, scientists, and drug development professionals on the best practices for storing, handling, and utilizing this compound.
Physicochemical and Hazard Information
Understanding the fundamental properties and hazards of this compound is the first step toward safe and effective handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | Nα,Nιm-di-Boc-L-histidine, N,N'-Di-tert-butoxycarbonyl-L-histidine | [3] |
| CAS Number | 20866-46-0 | [4] |
| Molecular Formula | C₁₆H₂₅N₃O₆ | |
| Molecular Weight | 355.39 g/mol | |
| Appearance | White to off-white or beige powder | |
| Purity (Typical) | ≥98% |
Table 2: GHS Hazard Information
| Hazard Statement | Description | Precautionary Statement | Source(s) |
| H315 | Causes skin irritation | P264, P280, P302+P352 | |
| H319 | Causes serious eye irritation | P280, P305+P351+P338 | |
| H340 | May cause genetic defects | P203, P280, P318 | |
| H350 | May cause cancer | P203, P280, P318 | |
| H372 | Causes damage to organs through prolonged or repeated exposure | P260, P319 |
Note: GHS hazard classifications may vary between suppliers. Users should always consult the specific Safety Data Sheet (SDS) provided with the product.
Recommended Storage and Handling
To prevent degradation and maintain the quality of this compound, strict adherence to proper storage and handling protocols is necessary. The primary chemical liability is the acid-labile nature of the Boc protecting groups.
3.1. Storage Conditions
Long-term stability is best achieved under cold and dry conditions. While some suppliers suggest room temperature storage for the solid, cold storage is recommended to maximize shelf life.
Table 3: Recommended Storage Conditions for this compound
| Condition | Temperature | Atmosphere | Container | Duration |
| Short-term | 2-8°C | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, opaque | Weeks to months |
| Long-term | -20°C | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, opaque | Months to years |
Key Handling Practices:
-
Prevent Condensation: Before opening, always allow the container to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which could lead to hydrolysis of the Boc groups.
-
Minimize Exposure: Work quickly when weighing the compound and securely reseal the container immediately afterward.
-
Inert Atmosphere: For long-term storage, flushing the container with a dry, inert gas like argon or nitrogen before sealing is highly recommended to displace moisture and oxygen.
-
Avoid Contamination: Use clean, dry spatulas and weighing instruments. Never return unused material to the original container.
Experimental Protocol: Use in Boc-SPPS
This section outlines a general protocol for the manual coupling of this compound during a Boc solid-phase peptide synthesis workflow. The Boc strategy involves the use of an acid-labile Nα-Boc group and more permanent, stronger-acid-labile side-chain protecting groups.
4.1. Materials
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent, e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Kaiser test kit
4.2. Method for a Single Coupling Cycle
This procedure assumes a starting scale of 0.2 mmol on a 100-200 mesh Merrifield or PAM resin.
-
Resin Swelling: Swell the peptide-resin (1 eq.) in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel with agitation. Drain the DCM.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with a 5% DIEA in DCM solution (2 x 10 mL) for 2 minutes each wash to neutralize the ammonium trifluoroacetate salt.
-
Wash the resin again with DCM (5 x 10 mL) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq., 0.6 mmol, 213 mg) and HBTU (2.9 eq., 0.58 mmol, 220 mg) in a minimal amount of DMF (~2 mL).
-
Add DIEA (6 eq., 1.2 mmol, 209 µL) to the amino acid solution to begin activation. The solution may change color.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, the coupling step may be repeated.
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove unreacted reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage
After the full peptide sequence is assembled, the two Boc groups on the final histidine residue are cleaved simultaneously during the final deprotection step using strong acids like trifluoroacetic acid (TFA). The complete cleavage of the peptide from the resin and removal of all side-chain protecting groups typically requires treatment with a stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step must be performed with extreme caution in a specialized apparatus and with appropriate scavengers to prevent side reactions.
References
Troubleshooting & Optimization
How to troubleshoot incomplete coupling of Boc-His(Boc)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete coupling of Boc-His(Boc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound?
The primary challenge in coupling this compound stems from significant steric hindrance. This is due to the presence of two bulky tert-butyloxycarbonyl (Boc) protecting groups: one on the α-amino group and another on the imidazole side chain of histidine. This steric bulk physically impedes the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1][2][3] Other contributing factors can include aggregation of the peptide-resin, incomplete removal of the previous amino acid's N-terminal protecting group, or suboptimal activation of the this compound.[3][4]
Q2: How can I detect incomplete coupling of this compound?
Incomplete coupling during SPPS is typically monitored using a qualitative ninhydrin (Kaiser) test. A positive result, indicated by a blue or purple color, signifies the presence of unreacted primary amines on the resin. A negative test (yellow or colorless) suggests the coupling reaction is complete. For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) to identify the presence of deletion sequences.
Q3: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?
Standard coupling reagents such as DCC/HOBt can be inefficient for sterically hindered amino acids. More potent activating reagents are generally required. Uronium/aminium and phosphonium salt-based reagents are highly recommended. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
HATU and HCTU are often considered highly effective for challenging couplings.
Q4: Can racemization be a problem when coupling this compound?
Yes, histidine derivatives are particularly susceptible to racemization during the activation step in peptide synthesis. The imidazole ring can facilitate the abstraction of the α-proton, leading to a loss of stereochemical integrity. To mitigate this, it is advisable to:
-
Use coupling reagents known to suppress racemization, such as those that incorporate HOBt or OxymaPure.
-
Avoid excessive amounts of base. Using a weaker base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA) may be beneficial.
-
Perform the coupling at room temperature, as elevated temperatures can increase the rate of racemization.
Troubleshooting Guide for Incomplete Coupling
This guide addresses the issue of a positive ninhydrin test after the initial coupling of this compound, indicating unreacted free amines.
Issue: Positive Ninhydrin Test After Coupling
A positive ninhydrin test confirms that the coupling reaction is incomplete. The following workflow can be used to diagnose and resolve the issue.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Data Presentation: Comparison of Coupling Reagents
While precise quantitative yields are sequence-dependent, the following table summarizes the relative effectiveness of common coupling reagents for sterically hindered amino acids like this compound.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Key Considerations |
| DCC/DIC + HOBt | Carbodiimide | Low to Moderate | Cost-effective but less reactive for hindered couplings. DIC is preferred for SPPS as the urea byproduct is soluble. |
| HBTU/TBTU | Uronium/Aminium | High | Widely used and effective. Can cause guanidinylation of the N-terminus if used in excess. |
| HATU | Uronium/Aminium | Very High | Generally considered one of the most effective reagents for difficult couplings, with reduced racemization. |
| HCTU | Uronium/Aminium | Very High | A highly reactive and often more cost-effective alternative to HATU. |
| PyBOP | Phosphonium | High | Does not cause guanidinylation, making it a good alternative to uronium-based reagents. |
| COMU | Uronium/Aminium | Very High | High coupling efficiency, comparable to HATU, with improved safety and solubility profile. |
Experimental Protocols
Protocol 1: Standard Ninhydrin (Kaiser) Test
This protocol is used to detect the presence of free primary amines on the resin.
-
Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.
-
Washing: Wash the beads with ethanol.
-
Reagent Addition: Add the following reagents:
-
2-3 drops of 5% ninhydrin in ethanol.
-
2-3 drops of 80% phenol in ethanol.
-
2-3 drops of pyridine containing 2% 0.001 M aqueous KCN.
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Blue/purple color.
-
Negative Result (Complete Coupling): Yellow/colorless color.
-
Protocol 2: Recommended Double Coupling Procedure
This procedure should be implemented if a positive ninhydrin test is observed after the initial coupling attempt.
-
Initial Coupling: Perform the first coupling of this compound using your chosen protocol (e.g., with HATU for 1 hour).
-
Ninhydrin Test: Perform a ninhydrin test as described in Protocol 1.
-
Positive Test Follow-up: If the test is positive, do not proceed to the deprotection step. Instead: a. Drain the reaction vessel. b. Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times). c. Prepare a fresh solution of activated this compound using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling. d. Add the fresh activated amino acid solution to the resin. e. Allow the second coupling reaction to proceed for 1-2 hours.
-
Final Wash and Confirmation: a. Wash the resin as described in step 3b. b. Perform a final ninhydrin test to confirm the completion of the reaction.
Protocol 3: Capping of Unreacted Amines
If double coupling does not lead to a negative ninhydrin test, capping is recommended to terminate the unreacted chains.
-
Wash: After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.
References
Technical Support Center: Optimizing Boc-His(Boc)-OH Incorporation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Nα-Boc-Nτ-Boc-L-histidine (Boc-His(Boc)-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound?
The primary challenges associated with the incorporation of this compound include:
-
Incomplete Coupling Reactions: Steric hindrance from the two bulky Boc protecting groups can lead to slow or incomplete coupling to the growing peptide chain.
-
Racemization: The histidine side chain is susceptible to racemization during the activation step, potentially leading to the incorporation of D-histidine instead of the desired L-histidine. The Nτ-Boc group helps to suppress this, but the risk is not entirely eliminated.
-
Side Reactions: Although the Nτ-Boc group protects the imidazole ring, side reactions can still occur under certain conditions, especially with prolonged activation times.
-
Solubility Issues: this compound and the subsequent protected peptide may exhibit poor solubility in common SPPS solvents.
Q2: How can I improve the coupling efficiency of this compound?
To enhance coupling efficiency, consider the following strategies:
-
Choice of Coupling Reagent: Utilize highly efficient coupling reagents. A combination of diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard choice. For more difficult couplings, consider using a phosphonium-based reagent like Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) or a uronium-based reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
-
Extended Coupling Time: Due to steric hindrance, extending the reaction time for the coupling step can significantly improve yields. Monitoring the reaction with a qualitative test like the Kaiser test is recommended to determine completion.
-
Double Coupling: If a single coupling reaction proves insufficient (as indicated by a positive Kaiser test), performing a second coupling step with a fresh portion of activated this compound can drive the reaction to completion.
Q3: What conditions are recommended to minimize racemization during the activation of this compound?
Minimizing racemization is critical for synthesizing the correct peptide enantiomer. The following precautions should be taken:
-
Pre-activation Time: Keep the pre-activation time of this compound with the coupling reagent to a minimum before adding it to the resin-bound peptide. Prolonged pre-activation can increase the risk of racemization.
-
Low Temperature: Performing the activation and coupling steps at a reduced temperature (e.g., 0 °C) can help to decrease the rate of racemization.
-
Use of Additives: Additives like HOBt or Oxyma not only enhance the coupling efficiency but also act as racemization suppressants.
Q4: Are there any specific considerations for the deprotection of the Boc groups from the histidine residue?
Yes, the two Boc groups on the histidine residue require careful consideration during deprotection:
-
Nα-Boc Deprotection: The Nα-Boc group is typically removed with trifluoroacetic acid (TFA) in dichloromethane (DCM) during standard Boc-SPPS cycles.
-
Nτ-Boc Deprotection: The Nτ-Boc group on the imidazole side chain is more stable and is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). Ensure that appropriate scavengers are used during the final cleavage to prevent side reactions with other sensitive amino acid residues.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser Test after Coupling | Incomplete coupling reaction due to steric hindrance. | 1. Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours). 2. Perform a Double Couple: Filter and wash the resin, then repeat the coupling step with fresh activated this compound. 3. Change Coupling Reagent: Switch to a more potent coupling reagent such as HBTU or PyBOP. |
| Presence of Diastereomeric Impurities | Racemization of the histidine residue during activation/coupling. | 1. Minimize Pre-activation Time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. 2. Lower Reaction Temperature: Perform the coupling reaction at 0 °C. 3. Ensure Additive Presence: Always use HOBt or Oxyma with your carbodiimide coupling reagent. |
| Low Final Peptide Yield | Poor solubility of the protected peptide leading to aggregation on the resin. | 1. Incorporate a "Breaker" Residue: If the sequence allows, introduce a residue like glycine or proline to disrupt secondary structures. 2. Use Chaotropic Salts: In difficult cases, adding a low concentration of a chaotropic salt like LiCl to the coupling solvent can improve solvation. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using DIC/HOBt
-
Swell the resin-bound peptide in dichloromethane (DCM) for 30 minutes.
-
Perform the Nα-Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM.
-
Wash the resin thoroughly with DCM, followed by a neutralization step with 5% diisopropylethylamine (DIPEA) in DCM.
-
In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in N,N-dimethylformamide (DMF).
-
Add 3 equivalents of DIC to the amino acid solution and allow it to pre-activate for no more than 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Take a small sample of resin beads and perform a Kaiser test to check for completion.
-
If the Kaiser test is negative, proceed with washing the resin. If positive, refer to the troubleshooting guide.
Visual Guides
Caption: Standard workflow for this compound incorporation in SPPS.
Caption: Troubleshooting logic for incomplete coupling reactions.
Technical Support Center: Boc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Boc-His(Boc)-OH in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in SPPS?
A1: this compound is used to introduce a histidine residue into a peptide sequence during Boc-based SPPS. The Boc protecting group on the imidazole side chain is intended to prevent side reactions. However, it's important to note that the side-chain Boc group is labile to the trifluoroacetic acid (TFA) used for Nα-Boc deprotection.[1] This makes this compound most suitable for the synthesis of short peptides or for introducing histidine near the N-terminus of a longer peptide to minimize the number of TFA exposure cycles.[1]
Q2: What are the main side reactions associated with the use of this compound in SPPS?
A2: The primary side reactions when using this compound are:
-
Racemization: Histidine is highly susceptible to racemization (epimerization) at the α-carbon during the activation step of coupling. This is due to the imidazole ring's π-nitrogen acting as an internal base, which can abstract the α-proton.[2][3][4]
-
Premature deprotection of the side-chain: The Boc group on the histidine side chain can be prematurely removed during the repetitive Nα-Boc deprotection steps with TFA. This exposes the imidazole side chain to potential side reactions in subsequent coupling steps.
-
Side-chain acylation: If the side-chain Boc group is prematurely removed, the exposed imidazole nitrogen can be acylated by the incoming activated amino acid, leading to branched peptide impurities.
-
N-alkylation during final cleavage: During the final cleavage of the peptide from the resin with strong acids like HF, the generated carbocations can alkylate the imidazole ring if scavengers are not used effectively.
Q3: How can I minimize racemization when coupling this compound?
A3: To minimize racemization, consider the following strategies:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. Carbodiimide-based methods with additives like 1-hydroxybenzotriazole (HOBt) are a good choice. For example, using N,N'-diisopropylcarbodiimide (DIC) with HOBt is a standard approach. Uronium/aminium reagents like HBTU can also be used, but pre-activation times should be kept short.
-
Use of Additives: Always include an additive such as HOBt or Oxyma in the coupling reaction. These additives react with the activated amino acid to form an active ester that is less prone to racemization.
-
Control of Reaction Conditions:
-
Temperature: Perform the coupling at room temperature or lower if possible. Elevated temperatures can increase the rate of racemization.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. Prolonged activation can lead to increased epimerization.
-
Base: If a base like N,N-diisopropylethylamine (DIEA) is required, use the minimum amount necessary, as excess base can promote racemization.
-
Q4: What should I do if I suspect premature deprotection of the side-chain Boc group?
A4: If you suspect premature deprotection, which may manifest as low yield or the presence of side products, consider the following:
-
Limit TFA Exposure: As this is an inherent lability issue with this compound, the primary strategy is to limit the number of TFA deprotection cycles after its incorporation. This is why it is recommended for short peptides or for placement near the N-terminus.
-
Alternative Protecting Groups: For longer peptides where histidine is not near the N-terminus, consider using a more stable side-chain protecting group for histidine that is compatible with Boc-SPPS, such as the dinitrophenyl (Dnp) or benzyloxymethyl (Bom) group.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Double peak or shoulder on HPLC chromatogram of the crude peptide. | Racemization of the histidine residue, leading to the formation of the D-isomer. | 1. Confirm Racemization: Use chiral chromatography or enzymatic digestion to confirm the presence of the D-histidine diastereomer. 2. Optimize Coupling: - Switch to a DIC/HOBt coupling protocol. - Reduce the pre-activation time to a minimum. - Ensure an adequate amount of HOBt is used. - Lower the coupling temperature. |
| Low yield and multiple unidentified peaks after coupling this compound. | 1. Incomplete coupling of the sterically hindered this compound. 2. Side-chain acylation due to premature deprotection of the side-chain Boc group. | 1. Address Incomplete Coupling: - Perform a double coupling for the histidine residue. - Use a more potent coupling reagent like HBTU or HATU, while being mindful of the increased risk of racemization. 2. Minimize Side-Chain Acylation: - If synthesizing a longer peptide, consider switching to a histidine derivative with a more stable side-chain protecting group (e.g., Boc-His(Dnp)-OH). |
| Unexpected mass addition of +56 Da or multiples thereof in the final peptide. | Alkylation of the histidine imidazole ring by t-butyl cations generated during TFA deprotection or final cleavage. | 1. Use Scavengers: During each TFA deprotection step and especially during the final cleavage, use a scavenger cocktail that includes reagents like triisopropylsilane (TIS) and water to quench the t-butyl cations. |
| Deletion of the amino acid following the histidine residue. | Incomplete removal of the Nα-Boc group from the histidine residue before the next coupling step. This can be a problem with some protected histidine derivatives, particularly those with bulky side-chain protecting groups. | 1. Extend Deprotection Time: Increase the duration of the TFA deprotection step for the histidine residue. 2. Increase TFA Concentration: Consider using a higher concentration of TFA for the deprotection of the histidine residue. 3. Monitor Deprotection: Use a qualitative test like the Kaiser test to ensure complete deprotection before proceeding with the next coupling. |
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling for this compound
This protocol is recommended to minimize racemization.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes), followed by thorough washing with DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add this solution to the neutralized resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for complete coupling (a negative result is indicated by yellow beads). If the test is positive, recouple for another 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next cycle.
Protocol 2: HBTU Coupling for this compound
This protocol uses a more reactive coupling agent but requires careful control of the pre-activation time.
-
Resin Preparation, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution for pre-activation. Crucially, the pre-activation time should be kept to a minimum (e.g., 1-2 minutes) before adding the mixture to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Data Presentation
While specific quantitative data for the racemization of this compound in Boc-SPPS is not extensively reported in the literature, the following table provides a qualitative comparison of different strategies to mitigate this side reaction. For comparison, data from Fmoc-SPPS is often used as a benchmark, where the use of a Boc side-chain protecting group on histidine has been shown to significantly reduce epimerization compared to a Trityl (Trt) group, especially at elevated temperatures.
| Parameter | Strategy 1: Standard Coupling | Strategy 2: Optimized Coupling | Strategy 3: Alternative Protecting Group |
| Coupling Reagent | HBTU/DIEA | DIC/HOBt | DIC/HOBt |
| Pre-activation Time | 5-10 minutes | Minimal (in situ activation) | Minimal (in situ activation) |
| Expected Racemization | Higher | Lower | Lowest |
| Protected Histidine | This compound | This compound | Boc-His(Dnp)-OH or Boc-His(Bom)-OH |
| Considerations | Faster coupling kinetics. | Slower kinetics, but better stereochemical purity. | Requires different deprotection strategies for the side chain, adding complexity to the synthesis. |
Visualizations
Boc-SPPS Cycle Workflow
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Mechanism of Histidine Racemization
Caption: Simplified mechanism of histidine racemization during peptide synthesis.
Troubleshooting Logic for Histidine-Related Side Reactions
Caption: Decision tree for troubleshooting common issues with this compound.
References
Technical Support Center: Strategies to Improve Yield in Peptides Containing Boc-His(Boc)-OH
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the use of Boc-His(Boc)-OH in solid-phase peptide synthesis (SPPS). Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues and improve peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in peptide synthesis?
The main challenges when using this compound, and histidine derivatives in general, include:
-
Racemization (Epimerization): Histidine is highly susceptible to racemization during the activation step of peptide coupling.[1][2] This is due to the imidazole side chain's π-nitrogen, which can act as an intramolecular base, leading to the abstraction of the α-proton and the formation of an achiral intermediate.[2][3]
-
Incomplete Coupling: The bulky nature of the Boc protecting groups on both the α-amino group and the imidazole side chain can cause steric hindrance, leading to slow or incomplete coupling reactions.[4]
-
Side Reactions: Besides racemization, other side reactions can occur, potentially leading to impurities and a lower yield of the desired peptide. The sidechain Boc group is labile and can be prematurely removed during the N-terminal Boc deprotection steps, especially in the synthesis of longer peptides.
Q2: My peptide synthesis yield is low when using this compound. What are the likely causes and solutions?
Low yield is a common issue and can stem from several factors throughout the synthesis process. The most frequent culprits include incomplete deprotection, poor coupling efficiency, and peptide aggregation.
A systematic approach to troubleshooting is recommended. First, analyze the crude peptide by mass spectrometry (MS) and HPLC to identify the nature of the impurities, such as truncated or deletion sequences.
Below is a troubleshooting guide to address low peptide yield:
Troubleshooting Guide: Low Coupling Efficiency
Issue: Incomplete reaction between this compound and the N-terminus of the peptide chain, leading to deletion sequences.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Steric Hindrance | Switch to a more powerful coupling reagent like HATU, HBTU, or PyBOP. Prolong the coupling time or perform a double coupling. | See Protocol 1: High-Efficiency Coupling Using HATU . |
| Insufficient Activation | Ensure coupling reagents are fresh and anhydrous. Pre-activating the this compound for a few minutes before adding it to the resin can improve efficiency. | See Protocol 1: High-Efficiency Coupling Using HATU . |
| Peptide Aggregation | Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF). Incorporate solubilizing agents or use microwave-assisted synthesis to reduce aggregation. | See Protocol 2: Microwave-Assisted Coupling . |
| Inappropriate Coupling Conditions | Optimize the reaction temperature. While higher temperatures can increase coupling efficiency, they can also increase racemization. For histidine, coupling at room temperature or slightly elevated temperatures (e.g., 50°C) is often a good compromise. | See Protocol 2: Microwave-Assisted Coupling . |
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is designed to improve coupling efficiency for sterically hindered amino acids like this compound.
Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
In a separate vial, dissolve this compound and HATU in a minimal amount of DMF.
-
Add DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Microwave-Assisted Coupling for Difficult Sequences
Microwave irradiation can accelerate coupling reactions and help overcome peptide aggregation.
Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound (5 equivalents)
-
DIC (1.0 M in DMF)
-
Oxyma Pure (1.0 M in DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Perform the N-terminal Boc deprotection.
-
In a separate vial, add the this compound solution (0.2 M in DMF).
-
Add the DIC and Oxyma Pure solutions.
-
Place the reaction vessel in a microwave peptide synthesizer.
-
Irradiate at a controlled temperature (e.g., 50°C or up to 90°C, balancing efficiency with racemization risk) for a specified time (e.g., 2-10 minutes).
-
After the reaction, wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm complete coupling.
Data Presentation
The choice of coupling conditions can significantly impact the degree of racemization. Below is a summary of data comparing different conditions for the incorporation of histidine derivatives.
Table 1: D-Isomer Formation of Histidine in Liraglutide under Different Coupling Conditions
| Histidine Derivative | Coupling Conditions | % D-Isomer |
| Fmoc-His(Trt)-OH | 10 min, 50°C | 5.48% |
| Fmoc-His(Boc)-OH | 10 min, 50°C | 0.18% |
| Fmoc-His(Trt)-OH | 2 min, 90°C | >16% |
| Fmoc-His(Boc)-OH | 2 min, 90°C | 0.81% |
This data, while for an Fmoc-protected histidine, illustrates the significant reduction in epimerization when using a Boc side-chain protecting group compared to a Trityl group, especially at elevated temperatures.
Visualizations
Troubleshooting Workflow for Low Peptide Yield
The following diagram outlines a logical workflow for troubleshooting low peptide yield in SPPS.
Caption: A decision-making workflow for troubleshooting low peptide yields.
This compound Coupling Cycle in SPPS
This diagram illustrates the key steps in a single coupling cycle using this compound in solid-phase peptide synthesis.
Caption: A standard cycle for incorporating this compound in SPPS.
References
Addressing aggregation issues during synthesis with Boc-His(Boc)-OH
This guide provides troubleshooting advice and detailed protocols for researchers encountering aggregation issues during solid-phase peptide synthesis (SPPS) when using Nα-Boc-Nim-Boc-L-histidine (Boc-His(Boc)-OH).
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to causing aggregation during SPPS?
Histidine-containing peptides are notoriously difficult to synthesize. The imidazole side chain of histidine can participate in intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets on the resin. This self-association, known as aggregation, can physically block reactive sites, leading to incomplete coupling and deprotection steps. This results in deletion sequences and low yields of the final product.[1][2]
Q2: What are the common signs of on-resin aggregation?
Several signs during synthesis can indicate that your peptide is aggregating on the solid support:
-
Failed or Slow Coupling Reactions: A positive Kaiser test (blue beads) after a coupling step indicates the presence of unreacted free amines, signaling an incomplete reaction.[2]
-
Incomplete Fmoc-Deprotection: Difficulty in removing the Fmoc group can also be a sign that the peptide is aggregated, preventing the deprotection reagent from accessing the N-terminus.
-
Poor Resin Swelling: The peptide-resin may fail to swell adequately in the synthesis solvent, appearing clumped or compact.[1] This is a physical indication that the peptide chains are collapsing onto themselves.
-
Complex Crude Product Profile: HPLC and Mass Spectrometry (MS) analysis of the crude product will show a low-purity profile with multiple peaks corresponding to deletion sequences.[2]
Q3: Can aggregation with this compound also lead to other side reactions?
Yes. Aggregation increases the time the activated histidine remains in solution, which can elevate the risk of side reactions. Histidine is particularly susceptible to racemization (epimerization) at its α-carbon during the activation step of the coupling process. This occurs because the lone pair electrons on the imidazole nitrogen can facilitate the removal of the alpha-carbon hydrogen, leading to a loss of stereochemical integrity.
Troubleshooting Guide
If you suspect aggregation after incorporating this compound, consult the following guide for solutions.
Issue 1: Incomplete Coupling Immediately After Histidine Addition
-
Symptom: A positive Kaiser test immediately following the coupling of this compound or the subsequent amino acid.
-
Cause: The bulky Boc groups on both the alpha-amino and imidazole nitrogen create significant steric hindrance. Furthermore, the newly added histidine may initiate on-resin aggregation, preventing the next activated amino acid from reaching the N-terminus.
-
Solutions:
-
Double Couple: Perform the coupling step twice. After the first coupling and a wash step, repeat the procedure with a fresh solution of activated amino acid.
-
Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.
-
Change Coupling Reagent: Switch to a more powerful coupling reagent. Uronium/aminium salts like HBTU, HATU, or COMU are often more effective for sterically hindered amino acids than standard carbodiimide reagents like DIC.
-
Issue 2: Synthesis Failure (Multiple Deletion Sequences) in a Hydrophobic Sequence Containing Histidine
-
Symptom: Mass spectrometry of the crude product reveals multiple deletion sequences, and the peptide-resin shows poor swelling.
-
Cause: Hydrophobic sequences are inherently prone to aggregation. The presence of histidine can exacerbate this issue through additional hydrogen bonding. The choice of solvent is critical in these cases.
-
Solutions:
-
Change Synthesis Solvent: Switch from the standard DMF to a more disruptive solvent. N-methylpyrrolidone (NMP) is a common alternative that can improve solvation. For severe aggregation, using a mixture containing Dimethyl Sulfoxide (DMSO), a powerful dissociating solvent, can be highly effective.
-
Incorporate Chaotropic Salts: Washing the resin with a solution of a chaotropic salt (e.g., LiCl or NaClO₄) in DMF before coupling can help break up the secondary structures responsible for aggregation.
-
Elevate Temperature: Increasing the reaction temperature can disrupt hydrogen bonds and reduce aggregation. However, this should be done with caution for sensitive amino acids like histidine, as it can increase the risk of racemization.
-
Data Summary: Comparison of Solvents and Additives
The following table summarizes common strategies used to combat aggregation and their general effectiveness.
| Strategy | Key Reagent/Solvent | Mechanism of Action | Typical Concentration | Efficacy | Reference |
| Solvent Exchange | N-Methylpyrrolidone (NMP) | Improves solvation of peptide backbone compared to DMF. | 100% | Moderate | |
| Solvent Exchange | Dimethyl Sulfoxide (DMSO) | Acts as a powerful hydrogen bond disrupter. | 10-20% in NMP or DMF | High | |
| Chaotropic Salts | Lithium Chloride (LiCl) | Disrupts secondary structures (β-sheets). | 0.8 M in DMF | High | |
| Disruptive Additive | Ethylene Carbonate | Disrupts hydrogen bonding. | ~2 M | Moderate-High |
Key Experimental Protocols
Protocol 1: Difficult Coupling of this compound using HBTU
This protocol is recommended for the sterically hindered this compound.
-
Resin Preparation: After deprotection of the N-terminal Boc group of the preceding amino acid, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to the mixture.
-
Coupling: Immediately add the activation mixture to the resin.
-
Reaction: Agitate the reaction vessel for 1-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue), continue agitating and re-test every hour. If the test remains positive after 4 hours, wash the resin with DMF and perform a second coupling (double couple).
-
Washing: Once the Kaiser test is negative (yellow/colorless), wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to prepare for the next deprotection step.
Protocol 2: Using a Chaotropic Salt Wash to Mitigate Aggregation
This procedure should be performed after N-terminal deprotection and before a difficult coupling step.
-
Resin Preparation: Following the standard Boc deprotection and subsequent DMF washes, ensure all deprotection reagents have been thoroughly removed.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 2 min). This step helps to unfold the aggregated peptide chains.
-
DMF Wash: It is critical to remove all residual LiCl, as it can interfere with the subsequent coupling reaction. Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling: Proceed immediately with your standard coupling protocol (e.g., Protocol 1). The pre-wash should have improved the accessibility of the N-terminus, leading to a more efficient reaction.
Visualizing Workflows and Concepts
Caption: A troubleshooting workflow for incomplete coupling events.
Caption: The concept of on-resin aggregation blocking reagent access.
References
Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the coupling efficiency of Nα-Boc-L-histidine(Nτ-Boc)-OH. The choice of solvent is a critical parameter that can significantly impact reaction success, influencing everything from reagent solubility to the prevalence of side reactions like racemization.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for Boc-His(Boc)-OH coupling?
A1: Solvent choice is paramount because it directly affects several factors that govern the success of the coupling reaction. An ideal solvent must ensure efficient solvation of the growing peptide chain attached to the resin, which is essential for successful solid-phase peptide synthesis (SPPS)[1]. The solvent also needs to fully dissolve the this compound amino acid and the coupling reagents. Poor solubility of any component can lead to aggregation, reduced reaction rates, and incomplete couplings[2][3]. Furthermore, the polarity of the solvent can influence the stability of reactive intermediates and the rates of side reactions, most notably racemization[4][5].
Q2: What are the most commonly used solvents for this coupling reaction?
A2: The most commonly utilized solvents in solid-phase peptide synthesis, including for this compound coupling, are N,N-Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Dichloromethane (DCM). NMP is often favored by many peptide chemists as it is more polar than DCM and can improve coupling yields by efficiently solvating the resin. DMF is also widely used but can break down over time to release dimethylamine, an impurity that can cause premature deprotection of Fmoc groups if used in that chemistry. DCM is frequently used in Boc-based chemistry as it effectively dissolves most Boc-protected amino acids and swells polystyrene resins well.
Q3: How does the solvent impact the risk of histidine racemization?
A3: Histidine is particularly susceptible to racemization during the activation of its carboxyl group for peptide bond formation. The solvent's polarity can influence the stability of the intermediates involved in this process. While less documented than other factors, ensuring reactants are fully dissolved is key; aggregation can lead to prolonged activation states, increasing the likelihood of epimerization. The choice of a side-chain protecting group, such as the Boc group on the imidazole ring, is the primary strategy to suppress racemization by reducing the basicity of the ring's nitrogen. However, reaction conditions, including solvent, must be optimized to further minimize this risk.
Q4: My peptide-resin is aggregating and has poor solubility in the chosen solvent. What should I do?
A4: Peptide-resin aggregation can severely hinder coupling efficiency by making the N-terminal amine inaccessible. If you observe poor swelling or suspect aggregation, consider switching to a different solvent system. NMP is known for its strong solvating properties and may improve results. Alternatively, using solvent mixtures can be highly effective. Adding dimethyl sulfoxide (DMSO) or using a mixture of trifluoroethanol (TFE) and DCM can help disrupt secondary structures and dissolve sparingly soluble protected peptides.
Q5: Can impurities in the solvent affect the coupling reaction?
A5: Absolutely. Solvent quality is critical. For instance, DMF can degrade to form dimethylamine, which can interfere with the reaction. The presence of moisture is also detrimental, as it can hydrolyze activated esters and reduce coupling efficiency. It is crucial to use high-purity, anhydrous, peptide-synthesis-grade solvents and to use fresh batches or degas solvents like DMF just before use to remove reactive amine impurities.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
A positive Kaiser test after the coupling step indicates the presence of unreacted free amines.
| Possible Cause | Recommended Solution |
| Poor Resin Solvation / Peptide Aggregation | The peptide chain attached to the resin may not be properly solvated, preventing access to the reactive N-terminus. Solution: Switch to a solvent with superior solvating properties like N-methylpyrrolidone (NMP). Alternatively, use a solvent mixture containing DMSO or TFE to disrupt aggregation. |
| Inadequate Reagent Solubility | The this compound or coupling reagents may not be fully dissolved in the chosen solvent. Solution: Ensure all reagents are completely dissolved before adding them to the resin. If solubility is an issue, consider switching to a solvent in which all components are more soluble, such as DMF or NMP. |
| Steric Hindrance | This compound is a sterically hindered amino acid, which can slow down the reaction rate. Solution: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight). If the reaction is still incomplete, perform a "double couple" by repeating the coupling step with fresh reagents. |
| Contaminated Solvent | Impurities in the solvent, such as water or amines in DMF, can interfere with the reaction. Solution: Use fresh, high-purity, anhydrous solvents. If using DMF, consider degassing it prior to use to remove dimethylamine impurities. |
Issue 2: High Levels of Racemization Detected in the Final Peptide
Racemization leads to the formation of diastereomeric impurities that can be difficult to separate and may alter biological activity.
| Possible Cause | Recommended Solution |
| Prolonged Activation Time | The longer the activated amino acid exists before coupling, the higher the risk of racemization. Solution: Minimize the pre-activation time. Mix the this compound with the coupling reagent and additive for only a short period (1-5 minutes) before adding it to the resin. |
| Excessive Base | The presence of excess tertiary amine base can promote the abstraction of the α-proton, leading to racemization. Solution: Use the minimum stoichiometric amount of base (e.g., DIPEA) required for the reaction. Consider using a weaker, more sterically hindered base like N-methylmorpholine (NMM). |
| High Reaction Temperature | Elevated temperatures increase the rate of most reactions, including racemization. Solution: Perform the coupling at room temperature. If racemization remains a significant issue, consider running the reaction at a reduced temperature (e.g., 0 °C). |
Data Presentation: Solvent Properties and Suitability
The selection of a solvent is a critical step in optimizing solid-phase peptide synthesis. The following table summarizes the properties of common solvents and their general suitability for coupling reactions, particularly for sterically challenging amino acids like this compound.
| Solvent | Key Properties | Suitability for this compound Coupling | Potential Issues |
| N,N-Dimethylformamide (DMF) | Good all-around solvent, effectively solvates most reagents and peptide-resins. | High: Generally provides high coupling efficiency and is a standard choice for SPPS. | Can decompose to form dimethylamine, which may cause side reactions. N-formylation can occur during microwave-heated synthesis. |
| N-Methylpyrrolidone (NMP) | More polar than DMF, excellent resin-swelling and solvating properties. | Very High: Often considered superior to DMF, especially for difficult or aggregation-prone sequences, leading to improved yields. | More expensive than DMF. Can contribute to decomposition of Fmoc-amino acids over extended periods in solution. |
| Dichloromethane (DCM) | Good at dissolving Boc-protected amino acids and swelling polystyrene resins. Unreactive towards TFA used in Boc-SPPS deprotection. | Moderate: Can be effective, but may not solvate growing peptide chains as efficiently as DMF or NMP, potentially leading to lower yields in difficult couplings. | Less effective at solvating polar peptide chains, which can lead to aggregation. |
| DMF / DMSO Mixtures | The addition of DMSO disrupts peptide secondary structures and improves solvation of aggregated sequences. | High: Recommended for sequences known to aggregate. Can significantly improve coupling efficiency where other solvents fail. | DMSO can be difficult to remove during washing steps. |
| DCM / TFE Mixtures | Trifluoroethanol (TFE) is a strong hydrogen-bond disrupting solvent. | High: Can be very effective for overcoming aggregation and improving the solubility of protected peptides. | TFE is a specialty solvent and more expensive than standard options. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU/DIPEA
This protocol details a standard method for coupling this compound in solid-phase peptide synthesis using an in-situ activation approach with HBTU.
-
Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in an appropriate volume of DMF for 30 minutes in a reaction vessel.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add the amino acid/HBTU solution to the swollen resin. Immediately add DIPEA (6 equivalents) to the reaction vessel to initiate activation and coupling.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, this time can be extended to 4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow or colorless beads) indicates a complete coupling.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly. A typical washing sequence is DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection step.
Protocol 2: Troubleshooting with a Double Coupling Procedure
This protocol should be implemented if a Kaiser test indicates an incomplete reaction after the initial coupling attempt.
-
Initial Coupling: Follow steps 1-5 of Protocol 1.
-
Confirmation of Incomplete Coupling: If the Kaiser test is positive (blue/purple beads), proceed with the double coupling.
-
No Washing: Do NOT wash the resin. Simply drain the reaction solvent from the vessel.
-
Repeat Coupling: Immediately prepare a fresh solution of activated this compound as described in Protocol 1 (steps 2 & 3). Add this fresh solution to the resin.
-
Second Reaction: Allow the second coupling reaction to proceed for 1-2 hours at room temperature.
-
Final Monitoring and Washing: Perform another Kaiser test to confirm completion. If the test is negative, proceed with the standard washing sequence as described in Protocol 1 (step 6). If the test remains positive, capping the unreacted amines may be necessary.
Visualizations
References
Identifying and minimizing dipeptide formation with Boc-His(Boc)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-His(Boc)-OH in peptide synthesis. The primary focus is on identifying and minimizing common side reactions to ensure the integrity of the final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using this compound in peptide synthesis?
While dipeptide formation through self-condensation is a potential side reaction for any amino acid, the most significant and widely documented side reaction for histidine derivatives, including this compound, is racemization (or epimerization).[1][2][3] This is due to the imidazole ring of the histidine side chain, which can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1][4]
Q2: What is the role of the second Boc group on the histidine side chain in this compound?
The Boc group on the imidazole side chain is a temporary protecting group designed to prevent side reactions at the side chain nitrogen. However, a significant drawback of this compound is that the side-chain Boc group is removed under the same acidic conditions used to remove the N-terminal Boc group (e.g., with TFA). This makes it most suitable for the synthesis of short peptides or for introducing a histidine residue near the N-terminus of a peptide.
Q3: Can dipeptide formation (Boc-His-His-OH) occur, and how can it be minimized?
Yes, the self-condensation of this compound to form the dipeptide Boc-His-His-OH can occur, similar to other protected amino acids. This is typically a result of over-activation or prolonged reaction times. To minimize this:
-
Control Activation Time: Avoid excessively long pre-activation times before adding the coupling solution to the resin.
-
Optimize Stoichiometry: Use a slight excess of the activated amino acid relative to the coupling reagent.
-
Efficient Coupling Reagents: Employ modern, efficient coupling reagents that promote rapid amide bond formation.
Q4: How does the choice of coupling reagent affect side reactions with this compound?
The choice of coupling reagent is critical in minimizing racemization.
-
Carbodiimides (DCC, DIC): When used alone, these reagents can lead to significant racemization. Their use with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is strongly recommended to suppress this side reaction.
-
Onium Salts (HBTU, HATU, COMU): These reagents generally provide faster coupling rates and are effective at preserving stereochemical integrity, making them a preferred choice for challenging couplings, including those involving histidine.
Troubleshooting Guide
Problem 1: High levels of D-histidine impurity detected in the final peptide.
This indicates significant racemization of the histidine residue during coupling.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for high D-histidine impurity.
Problem 2: Incomplete coupling of this compound to the peptide chain.
This can be due to steric hindrance or aggregation.
Experimental Workflow for Optimizing Coupling
Caption: Workflow for addressing incomplete coupling of this compound.
Data Presentation
Table 1: Comparison of Side-Chain Protecting Groups for Boc-Histidine
| Protecting Group | Key Advantages | Key Disadvantages | Racemization Potential | Deprotection Conditions |
| Boc | Easily removed with TFA. | Not suitable for long peptides as it is removed with each Nα-Boc deprotection. | Moderate | 50% TFA in DCM |
| Tosyl (Tos) | Readily available and cost-effective. | Less effective at preventing racemization; can be prematurely removed by HOBt. | Higher | Strong acid (e.g., HF) |
| Dinitrophenyl (Dnp) | Stable to final acid cleavage, minimizing side reactions. | Requires a separate thiolysis step for removal. | Lower | Thiophenol treatment |
| Benzyloxymethyl (Bom) | Very effective at suppressing racemization. | More expensive; can lead to side reactions during cleavage. | Lowest | Strong acid (e.g., HF) |
Experimental Protocols
Protocol 1: General Coupling of this compound using HBTU/HOBt
This protocol provides a general guideline and may require optimization for specific peptide sequences.
-
Resin Preparation: Swell the resin (e.g., MBHA resin for C-terminal amides) in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash the resin with DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate a 4-fold excess of this compound with a 4-fold excess of HBTU/HOBt and a 6-fold excess of DIEA in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the swollen, neutralized resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor for the disappearance of free primary amines. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
Washing: After complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Detection and Quantification of Racemization by HPLC
-
Peptide Cleavage: Cleave a small sample of the peptide-resin using an appropriate cleavage cocktail (e.g., 90% HF, 10% Anisole).
-
Sample Preparation: Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash. Lyophilize the crude peptide. Dissolve the peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
HPLC Analysis:
-
Column: Use a chiral stationary phase column or a standard C18 reverse-phase column.
-
Mobile Phase: A typical gradient would be from 5% to 95% of solvent B over 30 minutes (Solvent A: water with 0.1% TFA; Solvent B: acetonitrile with 0.1% TFA).
-
Detection: Monitor the elution profile using a UV detector at 220 nm.
-
-
Quantification: The L- and D-isomers of the histidine-containing peptide will ideally appear as two separate peaks. The extent of racemization can be quantified by integrating the peak areas of the two diastereomers.
References
Overcoming challenges in the deprotection of Boc-His(Boc)-OH
Welcome to the technical support center for the deprotection of Nα-Boc-Nim-Boc-L-histidine (Boc-His(Boc)-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the removal of the Boc protecting groups from this derivative in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of this compound?
The standard method for the deprotection of both the Nα-Boc and the side-chain (Nim-Boc) groups of this compound is treatment with a strong acid, typically trifluoroacetic acid (TFA). A common solution is 50% TFA in a solvent like dichloromethane (DCM).[1][2] The reaction is usually carried out at room temperature.
Q2: Why is the deprotection of the side-chain Boc group from histidine sometimes challenging?
The side-chain Boc group on the imidazole ring of histidine is generally labile to the same acidic conditions used to remove the Nα-Boc group. However, incomplete deprotection can occur, especially with sterically hindered sequences or if the reaction conditions (time, TFA concentration) are not optimized.[3]
Q3: What are the most common side reactions during the deprotection of this compound?
The primary side reactions of concern are:
-
Racemization: Histidine is prone to racemization (epimerization) at the α-carbon, especially during coupling reactions, but the acidic deprotection conditions are less likely to cause this compared to basic conditions used in Fmoc chemistry.[4][5]
-
N-Alkylation: The imidazole ring is nucleophilic and can be alkylated by carbocations generated during the cleavage of other side-chain protecting groups or from the resin linker, especially if scavengers are not used.
-
t-Butylation: The t-butyl cation generated during Boc deprotection can reattach to nucleophilic residues like tryptophan or methionine if not properly scavenged.
Q4: How can I minimize side reactions during deprotection?
To minimize side reactions, it is crucial to:
-
Use Scavengers: Include scavengers in the cleavage cocktail to trap reactive carbocations. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).
-
Optimize Deprotection Time: Use the minimum time required for complete deprotection to reduce the exposure of the peptide to strong acid.
-
Control Temperature: Perform the deprotection at room temperature, as elevated temperatures can increase the rate of side reactions.
Q5: Can I selectively deprotect only the Nα-Boc group while leaving the Nim-Boc group intact?
Achieving selective deprotection of the Nα-Boc group in the presence of a Nim-Boc group is very challenging as both are acid-labile. For selective side-chain manipulation, an orthogonal protecting group strategy is recommended, such as using a DNP group on the histidine side chain which is stable to TFA but can be removed by thiolysis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection | Insufficient TFA concentration or reaction time. Steric hindrance around the histidine residue. | Increase TFA concentration (e.g., to 95% for final cleavage). Extend the reaction time and monitor progress. Consider using a stronger acid cocktail for final cleavage, such as HF. |
| Presence of Unexpected Peaks in HPLC (e.g., +56 Da) | t-Butylation of the peptide. | Ensure an adequate amount of scavengers (e.g., TIS, water) is present in the deprotection/cleavage cocktail. |
| Racemization of Histidine | Although less common during acidic deprotection, it can be a concern. | This is more critical during the coupling step. For deprotection, ensure the mildest effective conditions are used. |
| Low Yield of Final Peptide | Multiple factors including incomplete deprotection, side reactions, or issues with peptide precipitation. | Review the entire synthesis and purification process. For deprotection, ensure complete removal of Boc groups and optimize the precipitation and washing steps. |
Experimental Protocols
Protocol 1: Standard Nα-Boc Deprotection during Solid-Phase Peptide Synthesis (SPPS)
This protocol is for the removal of the Nα-Boc group in each cycle of SPPS. The Nim-Boc group will also be removed during this step.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (v/v) to the resin.
-
Agitate the mixture for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA in DCM.
-
Agitate for 20-30 minutes.
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Wash with DMF (3-5 times) to remove residual acid.
-
-
Neutralization: Before the next coupling step, neutralize the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.
Protocol 2: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups, including the Nim-Boc group.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is:
-
95% TFA
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Data Presentation
| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) | Crude Purity |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% | Comparable |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% | Comparable |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% | Lower |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% | Higher |
Data adapted from a study on liraglutide synthesis and is for illustrative purposes.
Visualizations
Mechanism of Acid-Catalyzed Boc Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Technical Support Center: Purification of Peptides Synthesized with Boc-His(Boc)-OH
Welcome to the technical support center for the purification of synthetic peptides containing Nα-Boc-L-histidine(τ-Boc), or Boc-His(Boc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
A1: The main challenge arises from the lability of the side-chain τ-Boc group. While the Nα-Boc group is removed at each cycle of synthesis, the τ-Boc on the histidine imidazole side chain is also susceptible to premature cleavage by the moderate acidic conditions used for Nα-Boc removal (e.g., 50% TFA in DCM). This can lead to a free imidazole side chain that can cause side reactions. Additionally, if the τ-Boc group is not fully removed during the final cleavage, it results in a difficult-to-separate impurity.[1]
Q2: Why is this compound used if the side-chain Boc group is labile?
A2: this compound is primarily used for the synthesis of short peptides or for introducing a histidine residue near the N-terminus of a peptide.[1][2] Its use helps to prevent racemization, a common issue with histidine during amino acid activation and coupling.[1][3] The free electron pair on an unprotected imidazole ring can catalyze the epimerization of the activated amino acid.
Q3: What are the most common impurities to expect in the crude product?
A3: Besides the target peptide, several impurities may be present in the crude product after synthesis and cleavage:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.
-
Truncated Sequences: Shorter peptides resulting from the premature termination of the synthesis.
-
Incompletely Deprotected Peptides: Peptides still carrying the τ-Boc group on the histidine side chain or other protecting groups.
-
Side-Chain Adducts: Modifications to reactive amino acids (like Trp, Met, Cys) caused by reactive carbocations generated during cleavage.
-
Racemized Peptides: Diastereomeric impurities arising from the epimerization of histidine or other amino acids during synthesis.
Q4: What is the recommended cleavage method for peptides synthesized with this compound?
A4: The final cleavage is typically performed with a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). A "cleavage cocktail" containing scavengers is essential to prevent side reactions. A common cocktail for peptides with sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT), although specific compositions should be tailored to the peptide sequence. For instance, triisopropylsilane (TIS) is an effective scavenger for t-butyl cations.
Troubleshooting Guide
Problem 1: Low Purity of the Target Peptide in Crude Analysis
| Possible Cause | Troubleshooting Steps |
| Premature loss of the side-chain Boc group during synthesis | Consider using a more acid-stable protecting group for histidine, such as the tosyl (Tos) or dinitrophenyl (Dnp) group, especially for longer peptides. |
| Incomplete final cleavage and deprotection | Ensure the cleavage reaction is carried out for a sufficient duration (typically 1-2 hours) with a freshly prepared, appropriate cleavage cocktail. Verify the complete removal of all protecting groups by mass spectrometry. |
| Side reactions during cleavage | Optimize the scavenger composition in your cleavage cocktail. For example, use scavengers like TIS and water to quench t-butyl cations that can re-attach to sensitive residues. |
Problem 2: Poor Peak Shape (Broadening or Tailing) during RP-HPLC
| Possible Cause | Troubleshooting Steps |
| Secondary interactions with the HPLC column | The imidazole ring of histidine can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Ensure that a sufficient concentration of an ion-pairing agent, such as 0.1% TFA, is present in both mobile phases to protonate the histidine side chain and minimize these interactions. |
| Poor peptide solubility | The peptide may be precipitating on the column. Ensure the peptide is fully dissolved in the initial mobile phase before injection. If solubility is an issue, a small amount of organic solvent like acetonitrile or isopropanol can be added to the sample, but this may affect peak shape. |
| Column overload | Injecting too much crude peptide can saturate the column, leading to broad or fronting peaks. Perform a loading study to determine the optimal amount of peptide for your column size. |
Problem 3: Co-elution of Impurities with the Target Peptide
| Possible Cause | Troubleshooting Steps |
| Similar hydrophobicity of impurities | Impurities like deletion sequences or peptides with incompletely removed protecting groups may have very similar retention times to the target peptide. |
| Steep HPLC gradient | A steep gradient may not provide sufficient resolution to separate closely eluting species. |
| Action: | Optimize the HPLC gradient by making it shallower around the elution time of the target peptide. For example, if the peptide elutes at 40% acetonitrile with a 5-95% gradient over 30 minutes, try a new gradient of 30-50% acetonitrile over 40 minutes. |
| Action: | Consider using a different stationary phase (e.g., C8 instead of C18) or a different organic modifier (e.g., methanol instead of acetonitrile) to alter the selectivity of the separation. |
Experimental Protocols
Standard Protocol for Analytical RP-HPLC of Crude Peptide
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A typical starting gradient is a linear progression from 5% to 65% Mobile Phase B over 30 minutes.
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A at a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
General Protocol for Preparative RP-HPLC Purification
-
Column: C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phases: Same as analytical (0.1% TFA in water and ACN).
-
Flow Rate: Adjust for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Gradient: Based on the analytical run, create a shallower, optimized gradient. For a peptide eluting at 40% ACN, a gradient of 30-50% ACN over 40-60 minutes is a good starting point.
-
Loading: Dissolve the crude peptide in a minimal amount of a solvent that ensures complete solubility (e.g., water with a small percentage of ACN or acetic acid). Ensure the solution is clear and filtered before injection.
-
Fraction Collection: Collect fractions (e.g., 5-10 mL) across the main peak.
-
Analysis and Pooling: Analyze the purity of each fraction using the analytical HPLC method. Pool the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Data Presentation
Table 1: Comparison of HPLC Gradients for a Model His-Containing Peptide
| Gradient | Purity of Main Peak (%) | Recovery (%) | Resolution (Target vs. Impurity) |
| Fast Gradient: 5-95% ACN in 20 min | 85.2 | 90 | 0.8 |
| Standard Gradient: 20-50% ACN in 40 min | 97.1 | 82 | 1.6 |
| Shallow Gradient: 30-45% ACN in 60 min | 99.3 | 75 | 2.1 |
Note: Data are representative and will vary based on the specific peptide and impurities.
Visualizations
Caption: Workflow from synthesis to final purified peptide.
References
Validation & Comparative
A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis
For researchers and professionals in drug development, the synthesis of peptides demands careful consideration of the chemical strategies employed, particularly when incorporating challenging residues like histidine. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for the histidine side chain significantly impacts synthesis efficiency, purity, and the potential for side reactions. This guide provides an objective comparison of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for solid-phase peptide synthesis (SPPS).
Histidine's imidazole side chain presents a unique challenge in peptide synthesis due to its basicity, which can catalyze undesirable side reactions, most notably racemization.[1] The strategic selection of protecting groups for both the α-amino group and the imidazole side chain is crucial for mitigating these issues and ensuring the synthesis of high-purity peptides.[1]
Fundamental Differences in Protection Strategies
The core distinction between Boc and Fmoc chemistries lies in the lability of the Nα-protecting group. Boc protection is acid-labile, necessitating strong acids like trifluoroacetic acid (TFA) for removal in each cycle.[1][] In contrast, the Fmoc group is base-labile and is typically removed with a mild base such as piperidine.[] This fundamental difference dictates the overall synthetic strategy, including the choice of compatible side-chain protecting groups.
In This compound , both the α-amino group and the imidazole nitrogen are protected by acid-labile Boc groups. This "fully protected" approach offers a streamlined deprotection process during the final cleavage from the resin.
In Fmoc-His(Trt)-OH , the α-amino group is protected by the base-labile Fmoc group, while the imidazole nitrogen is protected by the acid-labile trityl (Trt) group. This orthogonal protection scheme allows for selective deprotection of the α-amino group during chain elongation without affecting the side-chain protection.
Performance Comparison: Racemization and Purity
A critical parameter in evaluating the efficiency of histidine derivatives is their propensity for racemization during coupling. Histidine is particularly susceptible to this side reaction, which can compromise the biological activity of the final peptide.
Fmoc-His(Trt)-OH is known to be prone to significant racemization, especially during prolonged activation times or with base-mediated coupling methods. The unprotected Nπ-nitrogen of the imidazole ring can facilitate the abstraction of the α-proton, leading to a loss of chirality.
On the other hand, This compound has been demonstrated to significantly reduce epimerization. In a comparative study, coupling at 50 °C for 10 minutes with Fmoc-His(Trt)-OH resulted in 6.8% of the D-isomer, whereas under the same conditions, Fmoc-His(Boc)-OH yielded only 0.18% D-isomer. Even at an elevated temperature of 90 °C, Fmoc-His(Boc)-OH maintained low epimerization levels (0.81%) compared to over 16% with Fmoc-His(Trt)-OH.
| Parameter | This compound | Fmoc-His(Trt)-OH |
| Nα-Protection | Acid-labile (Boc) | Base-labile (Fmoc) |
| Side-Chain Protection | Acid-labile (Boc) | Acid-labile (Trt) |
| Racemization Potential | Significantly Lower | Higher, requires careful optimization |
| Deprotection Conditions | Single strong acid step (e.g., TFA) for all groups | Base for Nα-Fmoc; strong acid for side-chain Trt and final cleavage |
| Crude Purity | Generally higher due to reduced racemization | Potentially lower due to racemization and other side reactions |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-His(Trt)-OH in SPPS.
-
Resin Preparation : Start with the resin-bound peptide bearing a free N-terminal amine after TFA deprotection and neutralization.
-
Amino Acid Activation : In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HBTU (3 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF). Add a base like N,N-diisopropylethylamine (DIEA) (6 equivalents).
-
Coupling : Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature. Monitor completion with a Kaiser test.
-
Washing : After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Deprotection : Treat the resin with TFA in dichloromethane (DCM) to remove the Nα-Boc group for the next coupling cycle.
-
Resin Preparation : Start with the resin-bound peptide bearing a free N-terminal amine after piperidine-mediated Fmoc deprotection and washing.
-
Amino Acid Activation : In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents), an activating agent (e.g., HBTU, 3 equivalents), and a racemization suppressor like HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to facilitate activation.
-
Coupling : Add the activated amino acid solution to the resin and allow the coupling to proceed for 1-2 hours at room temperature.
-
Washing : Following coupling, thoroughly wash the resin with DMF.
-
Deprotection : Treat the resin with a solution of 20% piperidine in DMF to remove the Nα-Fmoc group, preparing it for the subsequent amino acid addition.
For both strategies, the final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.
-
For peptides synthesized with this compound : A single treatment with a strong acid cocktail, such as TFA containing scavengers like triisopropylsilane (TIS) and water, is typically sufficient to cleave the peptide and deprotect the histidine side chain simultaneously.
-
For peptides synthesized with Fmoc-His(Trt)-OH : A similar strong acid cocktail (e.g., TFA/TIS/water) is used for the final cleavage and removal of the Trt and other acid-labile side-chain protecting groups.
The purity of the crude peptide should be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation : Dissolve a small amount of the crude peptide in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA.
-
HPLC Conditions :
-
Column : A C18 column is commonly used.
-
Mobile Phase : A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is typically employed.
-
Detection : UV detection at 214 nm or 220 nm is standard for peptides.
-
-
Data Analysis : Integrate the peak areas to determine the percentage of the desired peptide and identify any impurities, including diastereomers resulting from racemization.
Visualizing the Workflow
The following diagrams illustrate the key steps in each synthetic strategy.
Conclusion
The choice between this compound and Fmoc-His(Trt)-OH involves a trade-off between racemization risk and the overall synthetic strategy. For syntheses where minimizing racemization is paramount to preserving the biological activity of the final peptide, This compound presents a clear advantage, consistently demonstrating lower levels of epimerization. While Fmoc-His(Trt)-OH is widely used within the popular Fmoc-SPPS framework, it necessitates careful optimization of coupling conditions to mitigate the inherent risk of racemization. For researchers aiming for the highest purity of histidine-containing peptides, particularly for therapeutic applications, the use of a histidine derivative with side-chain protection that actively suppresses racemization, such as this compound, is a highly recommended strategy.
References
Minimizing Racemization in Peptide Synthesis: A Comparative Analysis of Boc-His(Boc)-OH and Alternatives
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is paramount. Racemization, the unwanted conversion of a chiral amino acid to its stereoisomer, can significantly impact a peptide's biological activity and therapeutic efficacy. Histidine is notoriously prone to racemization during solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Boc-His(Boc)-OH with other protected histidine derivatives, focusing on racemization control, supported by experimental data.
The primary mechanism for histidine racemization involves the imidazole side chain, where the π-nitrogen can act as an internal base, facilitating the abstraction of the α-proton of the activated amino acid.[1] Protecting the imidazole nitrogen is a critical strategy to mitigate this side reaction. The choice of the protecting group, its position on the imidazole ring (π vs. τ nitrogen), and the coupling conditions all play a crucial role in minimizing the formation of the undesired D-enantiomer.
Quantitative Comparison of Racemization Levels
The following table summarizes quantitative data on the percentage of D-histidine formation for various protected histidine derivatives under different coupling conditions. It is important to note that direct head-to-head comparisons under identical conditions are limited, and the data presented is compiled from various studies. Therefore, comparisons should be made with caution, considering the different peptide sequences, coupling reagents, and analytical methods used.
| Protected Histidine Derivative | Synthesis Strategy | Coupling Reagent/Method | % D-His (Racemization) | Reference |
| This compound | Boc-SPPS | Not Specified | Low levels reported (qualitative) | [2] |
| Boc-His(Dnp)-OH | Boc-SPPS | Not Specified | Low levels reported (qualitative) | [2][3] |
| Boc-His(Trt)-OH | Boc-SPPS | Not Specified | Higher risk of racemization | [3] |
| Boc-His(Bom)-OH | Boc-SPPS | Mixed Anhydride, CDI/HOBt, DCC/HOBt | ~1% (attributed to starting material) | |
| Fmoc-His(Trt)-OH | Fmoc-SPPS | HATU/DIPEA | 6.8% | |
| Fmoc-His(Boc)-OH | Fmoc-SPPS | HATU/DIPEA | 0.18% | |
| Fmoc-His(Trt)-OH | Fmoc-SPPS | TBTU/DIPEA | 4.5% | |
| Fmoc-His(3-Bum)-OH | Fmoc-SPPS | TBTU/DIPEA | < 0.3% | |
| Fmoc-His(Trt)-OH | Microwave (80°C) | HCTU/6-Cl-HOBt/DIPEA | 16.6% | |
| Fmoc-His(MBom)-OH | Microwave (80°C) | HCTU/6-Cl-HOBt/DIPEA | 0.8% |
Note: Data for this compound is primarily qualitative, with its performance inferred from the effectiveness of π-nitrogen protection seen in Fmoc-based synthesis.
Experimental Protocols for Racemization Analysis
Accurate quantification of racemization is crucial for validating and optimizing peptide synthesis strategies. The two most common methods are Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) of the constituent amino acids after peptide hydrolysis.
Chiral HPLC Analysis of Amino Acid Enantiomers
This method involves the hydrolysis of the peptide followed by the separation and quantification of the D- and L-amino acid enantiomers using a chiral stationary phase.
1. Peptide Hydrolysis:
-
Place the peptide sample (approx. 1 mg) in a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.
-
Heat the sample at 110°C for 24 hours.
-
After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the amino acid residue in a suitable solvent (e.g., 0.1 M HCl or the HPLC mobile phase).
2. HPLC Conditions:
-
Column: A chiral column is essential. Examples include Astec CHIROBIOTIC T or Lux Cellulose-2.
-
Mobile Phase: A typical mobile phase for underivatized amino acids on a CHIROBIOTIC T column is a mixture of water, methanol, and formic acid (e.g., 30:70:0.006, v/v/v). The exact composition may need to be optimized for baseline separation of the histidine enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled, often at a reduced temperature (e.g., 15°C) to enhance resolution.
-
Detection: UV detection at 205-210 nm.
-
Quantification: The percentage of the D-isomer is calculated from the peak areas of the D- and L-histidine enantiomers.
GC-MS Analysis of Amino Acid Enantiomers
This method requires derivatization of the amino acids after hydrolysis to make them volatile for gas chromatography.
1. Peptide Hydrolysis:
-
Follow the same hydrolysis protocol as for HPLC analysis.
2. Derivatization:
-
The hydrolyzed amino acid mixture is dried thoroughly.
-
A two-step derivatization is common:
-
Esterification: React the amino acids with an acidic alcohol (e.g., 3 M HCl in n-butanol) at 100°C to form butyl esters.
-
Acylation: React the esterified amino acids with a fluorinated anhydride (e.g., trifluoroacetic anhydride - TFAA or pentafluoropropionic anhydride - PFPA) to acylate the amino and imidazole groups.
-
-
Evaporate the excess reagents and redissolve the derivatized amino acids in a suitable organic solvent (e.g., ethyl acetate).
3. GC-MS Conditions:
-
Column: A chiral capillary column, such as Chirasil-Val, is used to separate the enantiomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to elute the derivatized amino acids. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C).
-
Injection: Splitless injection is often used for trace analysis.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode to detect and quantify the characteristic fragments of the derivatized D- and L-histidine.
-
Quantification: The ratio of the D- to L-enantiomer is determined by comparing the integrated peak areas of the corresponding mass fragments.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in peptide synthesis and the subsequent analysis of racemization.
Boc-SPPS Cycle for Peptide Elongation.
General workflow for peptide racemization analysis.
References
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)-OH Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine represents a significant challenge. The imidazole side chain of histidine is prone to racemization and can lead to unwanted side reactions, compromising the purity and biological activity of the final peptide. In the context of tert-butyloxycarbonyl (Boc) chemistry, various side-chain protecting groups have been developed to mitigate these issues. This guide provides an objective comparison of Nα-Boc-L-histidine(τ-Boc)-OH (Boc-His(Boc)-OH) with other commonly used Boc-protected histidine derivatives, supported by available data and detailed analytical protocols.
Performance Comparison of Histidine Protecting Groups in Boc-SPPS
The choice of a side-chain protecting group for histidine in Boc-SPPS is a trade-off between the efficiency of racemization suppression, the complexity of the synthesis workflow, and the potential for side reactions. The ideal protecting group should be stable throughout the synthesis and easily removable during the final cleavage step.
Table 1: Comparison of Common Boc-Protected Histidine Derivatives
| Derivative | Protecting Group | Key Advantages | Key Disadvantages | Racemization Potential |
| This compound | tert-Butoxycarbonyl (Boc) | Side-chain Boc group is labile to final HF cleavage. | The side-chain Boc group can be prematurely removed during the repetitive TFA deprotection steps of the Nα-Boc group, especially in longer peptides. | Moderate |
| Boc-His(Dnp)-OH | 2,4-Dinitrophenyl (Dnp) | The electron-withdrawing Dnp group effectively suppresses racemization. It is stable to the acidic conditions of Boc-SPPS.[1] | Requires a separate thiolysis step for deprotection prior to final cleavage, adding complexity to the workflow.[2] | Low[2] |
| Boc-His(Tos)-OH | Tosyl (Tos) | Commercially available and relatively inexpensive. | The Tos group can be labile to HOBt, which is often used in coupling reactions. It does not completely prevent racemization. | High |
| Boc-His(Bom)-OH | Benzyloxymethyl (Bom) | Highly effective at suppressing racemization due to protection of the π-nitrogen of the imidazole ring. | More expensive and synthetically more complex to prepare. | Very Low |
| Boc-His(Trt)-OH | Trityl (Trt) | The Trt group is acid-labile and can be removed during the final cleavage. | Offers only minor protection against racemization, which can be significant with prolonged activation times.[2][3] | High |
Table 2: Quantitative Data on D-Isomer Formation for Histidine Derivatives
Note: The following data is compiled from various sources and may not be directly comparable due to differences in peptide sequences, coupling conditions, and analytical methods. The majority of direct comparative studies have been conducted using Fmoc-SPPS, but the principles of racemization suppression are transferable.
| Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8 | |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18 | |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16 | |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81 |
The data from Fmoc-SPPS clearly demonstrates that side-chain Boc protection is significantly more effective at suppressing racemization than Trityl protection, especially at elevated temperatures. While direct quantitative data for this compound in Boc-SPPS is limited, the chemical principles suggest a similar, albeit potentially less pronounced, advantage.
Experimental Protocols
Detailed and reproducible analytical methods are crucial for the successful characterization of synthetic peptides. Below are representative protocols for the HPLC and mass spectrometry analysis of a peptide synthesized using this compound.
Protocol 1: Reversed-Phase HPLC Analysis of a Crude Peptide
This protocol is designed for the analysis of the crude peptide after cleavage from the resin to assess purity and identify the main product.
-
Sample Preparation:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., HF/anisole or a lower-toxicity alternative like TFMSA).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the resulting chromatogram.
-
Calculate the purity of the crude peptide as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: LC-MS Analysis for Identity Confirmation
This protocol is for confirming the molecular weight of the synthesized peptide.
-
Sample Preparation:
-
Prepare the crude or purified peptide sample as described in Protocol 1. The final concentration for LC-MS analysis is typically lower, around 10-100 µM.
-
Ensure the sample is dissolved in a solvent compatible with mass spectrometry (e.g., using 0.1% formic acid instead of TFA if signal suppression is observed).
-
-
LC-MS System and Conditions:
-
System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
-
Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion. The expected mass will be the theoretical mass of the peptide with the Boc protecting groups removed.
-
MS/MS Analysis (Optional): Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data for sequence confirmation.
-
-
-
Data Analysis:
-
Compare the observed m/z of the precursor ion with the theoretical m/z of the target peptide.
-
Analyze the isotopic distribution to further confirm the elemental composition.
-
Mass Spectrometry Fragmentation of Peptides Containing this compound
Understanding the fragmentation pattern of a peptide in tandem mass spectrometry is crucial for confirming its sequence. For a peptide synthesized with this compound, both the Nα-Boc and the side-chain Boc group are removed during the final cleavage step. Therefore, the analysis will be of the native peptide. However, if a milder cleavage is used that leaves the side-chain Boc group intact, or for analysis of protected peptide fragments, the fragmentation will be influenced by the Boc group.
A key fragmentation pathway for Boc-protected amino acids is the neutral loss of the Boc group (100.05 Da) or isobutylene (56.06 Da). In the case of a peptide containing a side-chain Boc-protected histidine, the MS/MS spectrum would be expected to show a prominent neutral loss of 100 Da from the precursor ion. The remaining peptide backbone would then fragment into the characteristic b- and y-ions. The presence of the bulky histidine side chain can also influence the relative intensities of the fragment ions around this residue.
Visualizing Workflows and Logical Relationships
Caption: Boc-SPPS Workflow for this compound Incorporation.
References
A Comparative Guide to Purity Assessment of Crude Peptides Containing Boc-His(Boc)-OH
For researchers, scientists, and professionals in drug development, achieving high purity in synthetic peptides is paramount. The incorporation of histidine during solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry presents a significant challenge. The unique imidazole side chain of histidine is notoriously prone to racemization, which can compromise the purity, yield, and biological activity of the final product. The choice of protecting group for the histidine side chain is, therefore, a critical parameter in optimizing the synthesis.
This guide provides an objective comparison of the performance of Boc-His(Boc)-OH against other commonly used protected histidine derivatives in Boc-SPPS. We present a summary of expected performance, detailed experimental protocols for purity analysis, and visual workflows to aid in making informed decisions for research and development.
The Challenge of Histidine Racemization
During peptide synthesis, the activation of the carboxylic acid group of an amino acid makes the α-proton acidic and susceptible to abstraction. The imidazole ring of histidine can act as an intramolecular base, facilitating this proton abstraction and leading to the formation of the unwanted D-enantiomer, a process known as racemization. This side reaction compromises the stereochemical purity of the peptide. A key strategy to mitigate this is the protection of the imidazole side chain, with different protecting groups offering varying levels of suppression and procedural complexity.
Performance Comparison of Histidine Protecting Groups in Boc-SPPS
The selection of a side-chain protecting group for histidine directly impacts the purity profile of the crude peptide, particularly concerning the level of the D-histidine diastereomeric impurity. While direct quantitative comparisons in single studies are limited, performance can be assessed based on established chemical principles and reported outcomes.
Table 1: Comparison of Common Boc-Protected Histidine Derivatives
| Performance Metric | This compound | Boc-His(Trt)-OH | iso-Boc-His(Dnp)-OH |
|---|---|---|---|
| Protecting Group | tert-Butoxycarbonyl (Boc) | Trityl (Trt) | 2,4-Dinitrophenyl (Dnp) |
| Primary Advantage | Good suppression of racemization. | Streamlined workflow; acid-labile removal. | Excellent suppression of racemization. |
| Primary Disadvantage | Requires careful control of deprotection conditions. | Higher potential for racemization. | Requires an additional, orthogonal deprotection step (thiolysis). |
| Expected Crude Purity | High | Moderate to Good | High to Very High |
| Racemization Potential | Low to Moderate | High | Very Low |
| Workflow Complexity | Moderate | Low | High |
Note: Expected purity and racemization can vary based on the peptide sequence, coupling conditions, and the specific synthesis protocol employed.
The use of a Boc group on the side-chain imidazole, as in this compound, is an effective strategy to reduce racemization, performing favorably when compared to the more traditional Trityl (Trt) group. For syntheses where the highest possible stereochemical purity is required, the Dinitrophenyl (Dnp) group offers the best protection against racemization, albeit at the cost of a more complex synthesis protocol.
Key Impurities in Crude Peptides Containing Protected Histidine
Beyond racemization, several other impurities can be present in a crude peptide product. A thorough purity analysis is essential to identify and quantify these byproducts.
-
Deletion Sequences : Result from incomplete coupling reactions, where an amino acid is missing from the desired sequence.
-
Truncated Sequences : Caused by the premature termination of the peptide chain elongation.
-
Incomplete Deprotection : Residual protecting groups (e.g., Boc on the N-terminus or side chains) lead to modified and heterogeneous peptide products.
-
Side-Reaction Products : Modifications arising from the harsh acidic conditions used for cleavage, such as the alkylation of sensitive residues like Tryptophan.
Experimental Protocols
Accurate assessment of crude peptide purity relies on a combination of robust analytical techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for determining the purity of a synthetic peptide by separating the target peptide from its impurities.
Protocol 1: Purity Assessment by Analytical RP-HPLC
This protocol outlines a standard method for analyzing the purity of a crude peptide containing this compound.
1. Materials and Reagents:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
2. Sample Preparation:
-
Prepare a stock solution of the crude peptide by dissolving it in a suitable solvent (e.g., 5-50% ACN in water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
3. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical linear gradient would be 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (for the peptide backbone).
-
Column Temperature: 25-40°C for consistent retention times.
-
Injection Volume: 10-20 µL.
4. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the crude peptide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
-
Purity (%) = (Area of Main Peak / Total Peak Area) x 100
-
Protocol 2: Identity Confirmation by LC-MS
To confirm that the main peak corresponds to the target peptide, Liquid Chromatography-Mass Spectrometry (LC-MS) should be performed.
-
Methodology: Use an LC-MS system with an electrospray ionization (ESI) source. The LC conditions can be similar to those used for the RP-HPLC analysis.
-
Data Analysis: Compare the experimentally determined molecular weight from the mass spectrum of the main peak with the theoretical molecular weight of the desired peptide. Analyze the masses of major impurity peaks to help identify their origin (e.g., deletion sequences, incomplete deprotection).
Visualizing Workflows and Relationships
Diagrams created with Graphviz can effectively illustrate the decision-making process and experimental procedures.
Caption: Impact of Histidine Protecting Group on Peptide Purity.
Caption: Workflow for Crude Peptide Purity Assessment.
A Comparative Guide to Histidine Protecting Group Strategies in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of an appropriate protecting group for the histidine side chain is a critical decision that profoundly influences the efficiency, purity, and yield of the final product. The unique imidazole ring of histidine presents significant challenges, including a high propensity for racemization and susceptibility to side-chain acylation.[1][2] This guide provides an objective comparison of commonly employed histidine protecting groups, supported by experimental data, to facilitate an informed selection process for both solid-phase peptide synthesis (SPPS) and solution-phase strategies.
The imidazole ring's nucleophilicity can lead to undesired acylation, while its basicity can catalyze the epimerization of the activated amino acid, compromising the stereochemical integrity of the resulting peptide.[1][3] Therefore, effective protection of the imidazole side chain is paramount. The choice of a protecting group is primarily dictated by the synthetic strategy—most notably Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) SPPS—and the specific requirements of the target peptide.[1]
Performance Comparison of Histidine Protecting Groups
The efficacy of a protecting group is evaluated based on its ability to prevent racemization, its stability throughout the synthetic cycles, and the ease and efficiency of its removal. The following tables summarize the performance of common histidine side-chain protecting groups.
Table 1: Protecting Group Stability and Racemization Propensity
| Protecting Group | Chemical Name | Stability to TFA (Boc Deprotection) | Stability to Piperidine (Fmoc Deprotection) | Racemization Suppression |
| Trt | Trityl | Labile | Stable | Moderate |
| Boc | tert-Butoxycarbonyl | Labile | Stable | High |
| Bom | Benzyloxymethyl | Stable | Stable | Very High |
| Dnp | 2,4-Dinitrophenyl | Stable | Partially Labile | Low to Moderate |
| Tos | Tosyl | Stable | Stable | Low to Moderate |
Table 2: Experimental Comparison of D-Isomer Formation and Crude Peptide Purity
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Crude Peptide Purity (%) |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | >16% | Comparable to Fmoc-His(Boc)-OH |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.81% | Comparable to Fmoc-His(Trt)-OH |
| Fmoc-His(π-Mbom)-OH | 50 °C, 10 min | Similar to Fmoc-His(Boc)-OH | Similar to Fmoc-His(Boc)-OH |
Data adapted from a study on Liraglutide synthesis.
Strategic Selection of a Histidine Protecting Group
The selection of an optimal histidine protecting group is a multifactorial decision that balances cost, the specific demands of the peptide sequence, and the chosen synthesis strategy. The following workflow illustrates a logical approach to this selection process.
Caption: Decision workflow for selecting a histidine protecting group.
Experimental Protocols
Detailed methodologies for the introduction and removal of key histidine protecting groups are provided below.
Protocol 1: Introduction of the Trityl (Trt) Group on Fmoc-His-OH
This procedure outlines the direct tritylation of the histidine side chain.
Materials:
-
Fmoc-His-OH
-
Trityl chloride (Trt-Cl)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-His-OH in dry DCM.
-
Add an equimolar amount of TEA or DIPEA to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure.
-
Precipitate the product by adding diethyl ether.
-
Collect the solid by filtration and dry under vacuum to yield Fmoc-His(Trt)-OH.
Protocol 2: Removal of the Trityl (Trt) Group
This protocol describes the removal of the Trt group during the final cleavage from the resin in Fmoc-SPPS.
Materials:
-
Peptide-resin with Trt-protected histidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Ethanedithiol (EDT) (scavengers)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with additional TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the peptide pellet by centrifugation or filtration.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
Protocol 3: Introduction of the Dinitrophenyl (Dnp) Group on Boc-His-OH
This protocol details the protection of the histidine imidazole ring with the Dnp group.
Materials:
-
Boc-His-OH
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate or other suitable base
-
A suitable solvent such as a mixture of water and dioxane or ethanol
Procedure:
-
Dissolve Boc-His-OH in an aqueous solution of sodium bicarbonate.
-
Add a solution of 1-fluoro-2,4-dinitrobenzene in a miscible organic solvent (e.g., ethanol or dioxane).
-
Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain Boc-His(Dnp)-OH.
Protocol 4: Removal of the Dinitrophenyl (Dnp) Group
This protocol describes the nucleophilic removal of the Dnp group from the histidine side-chain.
Materials:
-
Peptide-resin with Dnp-protected histidine
-
Thiophenol
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a deprotection solution of 20% thiophenol and 20% DIPEA in DMF.
-
Treat the resin with the deprotection solution for 1-2 hours at room temperature.
-
Filter the resin and wash thoroughly with DMF to remove the cleaved Dnp group and reagents.
-
Dry the resin under vacuum before proceeding with the next step in the synthesis or final cleavage.
Conclusion
The strategic selection of a histidine protecting group is a critical determinant of success in peptide synthesis. For routine Fmoc-SPPS where racemization is not a primary concern, the cost-effective and widely used Fmoc-His(Trt)-OH is a suitable choice. However, in instances where racemization is likely, such as with prolonged coupling times or the synthesis of long and complex peptides, the use of Fmoc-His(Boc)-OH is highly recommended due to its superior ability to maintain stereochemical integrity.
In the context of Boc-SPPS, Boc-His(Dnp)-OH provides a robust and orthogonal protection strategy. For syntheses where the suppression of racemization is paramount, Boc-His(Bom)-OH stands out as a highly effective, albeit more costly, option. By carefully considering the experimental data and protocols presented in this guide, researchers can make a more informed decision on the optimal histidine protecting group for their specific synthetic needs, ultimately leading to more efficient and successful peptide synthesis campaigns.
References
Preserving Peptide Integrity: A Comparative Guide to Boc-His(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, ensuring the fidelity of a synthetic peptide's amino acid sequence is paramount. The incorporation of histidine, a residue critical for the function of many peptides, presents a significant challenge in solid-phase peptide synthesis (SPPS) due to its susceptibility to racemization. This guide provides an objective comparison of Nα-Boc-Nτ-Boc-L-histidine (Boc-His(Boc)-OH) with alternative histidine-protecting group strategies, supported by experimental data, to aid in the selection of the optimal approach for maintaining peptide sequence integrity.
The imidazole side chain of histidine can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the stereochemical purity and biological activity of the final peptide. The choice of the protecting group for the imidazole nitrogen is a critical factor in mitigating this side reaction.
Performance Comparison of Histidine Protecting Groups in Boc-SPPS
The selection of a side-chain protecting group for histidine in Boc-based solid-phase peptide synthesis (Boc-SPPS) directly impacts crude peptide purity, yield, and most critically, the level of racemization. Below is a summary of quantitative data comparing the performance of common histidine side-chain protecting groups.
| Protecting Group Strategy | Key Advantages | Key Disadvantages | Racemization Potential | Crude Purity (Representative) | Overall Yield (Representative) |
| This compound | Facile removal of both Boc groups in a single step with TFA. | Prone to premature deprotection of the side-chain Boc group during repetitive TFA treatments in the synthesis of long peptides. | Moderate | Good | Good |
| Boc-His(Trt)-OH | Trt group is highly acid-labile, allowing for mild deprotection conditions. | More susceptible to racemization compared to other strategies, especially with prolonged activation times. | High | Fair to Good | Good |
| Boc-His(Dnp)-OH | The electron-withdrawing Dnp group effectively suppresses racemization. Stable to TFA. | Requires a separate, orthogonal deprotection step using thiolysis, adding complexity to the synthesis workflow. | Low | Excellent | Good |
| Boc-His(Bom)-OH | The Bom group, attached to the τ-nitrogen, is highly effective at suppressing racemization. | More expensive and can sometimes be challenging to remove completely. | Very Low | Excellent | Good |
Note: The presented data is a synthesis of findings from multiple studies and is intended for comparative purposes. Actual results will vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide (Tyr-Gly-Gly-Phe-His-Leu) using this compound
This protocol outlines the manual synthesis of a model hexapeptide on a Merrifield resin.
1. Resin Preparation:
-
Swell 1 g of Merrifield resin (1% DVB, 1.0 mmol/g) in dichloromethane (DCM) for 1 hour.
-
Wash the resin with DCM (3 x 10 mL) and then with N,N-dimethylformamide (DMF) (3 x 10 mL).
2. First Amino Acid Coupling (Boc-Leu-OH):
-
Dissolve Boc-Leu-OH (3 mmol) and cesium bicarbonate (1.5 mmol) in a mixture of DMF (5 mL) and water (1 mL).
-
Lyophilize the solution to obtain the cesium salt of Boc-Leu-OH.
-
Dissolve the Boc-Leu-OH cesium salt in 10 mL of DMF and add it to the swollen resin.
-
Heat the mixture at 50°C for 24 hours.
-
Wash the resin with DMF (3 x 10 mL), DMF/water (1:1) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
3. Peptide Chain Elongation (Iterative Cycles):
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes. Wash with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DMF (10 mL) for 5 minutes (repeat twice). Wash with DMF (3 x 10 mL).
-
Coupling:
-
For this compound and other amino acids: Pre-activate a solution of the Boc-amino acid (3 mmol) and HBTU (2.9 mmol) in DMF (5 mL) with DIEA (6 mmol) for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
4. Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of HF:anisole (9:1) at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
5. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
Mandatory Visualizations
Caption: General workflow for Boc-SPPS.
Protocol 2: Peptide Sequence Validation by MALDI-TOF Mass Spectrometry
This protocol describes the analysis of the purified synthetic peptide to confirm its molecular weight.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the purified peptide in 0.1% TFA in water.
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/0.1% TFA in water.
2. Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Spot 1 µL of the peptide solution onto the dried matrix spot.
-
Spot another 1 µL of the matrix solution on top of the peptide spot (sandwich method) and let it air dry completely.
3. Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflector mode over a mass range appropriate for the expected molecular weight of the peptide.
-
Calibrate the instrument using a standard peptide mixture.
4. Data Analysis:
-
Process the acquired spectrum to determine the monoisotopic mass of the peptide.
-
Compare the experimental mass with the theoretical mass of the desired peptide sequence.
Caption: Workflow for MALDI-TOF MS analysis.
Protocol 3: Peptide Sequence Validation by Edman Degradation
This protocol provides a step-by-step guide for N-terminal sequencing of the synthetic peptide.
1. Sample Preparation:
-
Ensure the purified peptide sample is free of primary and secondary amines (e.g., Tris buffer, glycine).
-
Dissolve 100-500 pmol of the peptide in a suitable solvent (e.g., 0.1% TFA in water).
2. Edman Degradation Cycle:
-
The peptide is immobilized on a solid support within the sequencer.
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions (TFA), forming an anilinothiazolinone (ATZ)-amino acid.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.
3. Identification:
-
The PTH-amino acid is injected into an HPLC system.
-
The retention time of the PTH-amino acid is compared to a standard chromatogram of known PTH-amino acids for identification.
4. Repetitive Cycles:
-
The shortened peptide chain undergoes subsequent cycles of Edman degradation until the entire sequence is determined.
Caption: The four steps of the Edman degradation cycle.
Conclusion
The choice of histidine protecting group in Boc-SPPS is a critical decision that influences the stereochemical integrity and overall quality of the synthesized peptide. While this compound offers a straightforward deprotection strategy, it may not be the optimal choice for long or complex peptides where the risk of premature side-chain deprotection and racemization is elevated. For syntheses where minimizing racemization is the highest priority, Boc-His(Dnp)-OH and Boc-His(Bom)-OH provide superior performance, albeit with increased complexity or cost. A thorough evaluation of the synthetic goals, coupled with robust analytical validation using techniques such as mass spectrometry and Edman degradation, is essential for ensuring the successful synthesis of high-purity, sequence-verified peptides.
Navigating Histidine Incorporation in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-His(Boc)-OH
For researchers, scientists, and drug development professionals engaged in large-scale solid-phase peptide synthesis (SPPS), the selection of appropriate protected amino acids is a critical decision impacting process efficiency, product purity, and overall cost. Histidine, with its reactive imidazole side chain, presents a particular challenge due to its propensity for racemization during activation and coupling. This guide provides a comprehensive cost-benefit analysis of using Nα-Boc-Nτ-Boc-L-histidine (Boc-His(Boc)-OH) in Boc-based SPPS, comparing it with other commonly used Boc-protected histidine derivatives: Boc-His(Trt)-OH and Boc-His(DNP)-OH.
The choice of a protecting group for the histidine side chain is paramount to prevent side reactions and maintain the stereochemical integrity of the final peptide. In Boc-SPPS, where the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, the side-chain protecting group must be stable to the repetitive acid treatments for Nα-Boc removal and be cleavable under conditions that do not degrade the peptide.
Performance Comparison of Boc-Protected Histidine Derivatives
The ideal protected histidine derivative for large-scale synthesis should offer a balance of high coupling efficiency, minimal racemization, and cost-effectiveness. The performance of this compound, Boc-His(Trt)-OH, and Boc-His(DNP)-OH are compared below based on these key metrics.
| Derivative | Side-Chain Protection | Key Advantages | Key Disadvantages | Racemization Potential |
| This compound | tert-Butyloxycarbonyl (Boc) | Reduced racemization due to the electron-withdrawing nature of the Boc group.[1] | Side-chain Boc group is labile to the same conditions as the Nα-Boc group, limiting its use in some strategies. Potential for premature deprotection. | Low to Moderate |
| Boc-His(Trt)-OH | Trityl (Trt) | Steric hindrance of the Trt group can reduce side reactions. The Trt group is acid-labile and can be removed during the final cleavage step. | Prone to significant racemization, especially with prolonged activation times.[2] | High |
| Boc-His(DNP)-OH | 2,4-Dinitrophenyl (DNP) | The DNP group is very stable and provides excellent protection against racemization.[2] | Requires a separate, often harsh, thiolysis step for deprotection, adding complexity and cost to the process.[2] The byproducts of deprotection are intensely colored, requiring extensive washing. | Very Low |
Quantitative Data Summary
While direct head-to-head comparisons of these specific Boc-protected derivatives in large-scale synthesis are not extensively published, data from Fmoc-SPPS studies on side-chain protection provide valuable insights into the expected performance. The use of a Boc group for side-chain protection in Fmoc-His(Boc)-OH has been shown to significantly reduce racemization compared to a Trt group, especially at elevated temperatures.[1] This suggests a similar trend can be expected in Boc-SPPS.
Table 1: Comparative Performance Metrics of Histidine Protecting Groups (Qualitative)
| Parameter | This compound | Boc-His(Trt)-OH | Boc-His(DNP)-OH |
| Racemization Suppression | Good | Fair | Excellent |
| Coupling Efficiency | High | High | High |
| Process Simplicity | Moderate | High | Low |
| Crude Purity | Good to High | Moderate to Good | High |
| Overall Yield | Good | Moderate | Good |
Cost-Benefit Analysis for Large-Scale Synthesis
The economic viability of a protected amino acid in large-scale synthesis is a critical factor. This analysis considers not only the upfront cost of the raw material but also its impact on the overall manufacturing process, including process time, solvent consumption, and purification costs.
Table 2: Cost-Benefit Analysis
| Derivative | Relative Bulk Cost | Process Considerations | Downstream Impact | Overall Cost-Effectiveness |
| This compound | Moderate | Simplified deprotection compared to DNP. Potential for side-chain deprotection monitoring. | Higher crude purity and less diastereomeric contamination can reduce purification costs. | Good: Offers a balanced approach for many large-scale applications where moderate racemization control is sufficient. |
| Boc-His(Trt)-OH | Low to Moderate | Simple, single-step deprotection during final cleavage. | Higher risk of racemization can lead to lower yields of the desired product and increased purification challenges and costs. | Variable: Cost-effective for peptides less prone to racemization, but can be costly if significant purification is required. |
| Boc-His(DNP)-OH | High | Additional deprotection step increases process time, solvent usage, and waste generation. | Excellent purity of the crude product minimizes purification efforts and costs. | Application-Dependent: Best suited for complex, high-value peptides where the highest purity is required and the additional process costs can be justified. |
Note: Relative bulk costs are estimations and can vary significantly based on supplier, quantity, and market conditions.
Experimental Protocols
The following are generalized protocols for the incorporation of Boc-protected histidine derivatives in a large-scale Boc-SPPS workflow. Optimization for specific peptide sequences and manufacturing equipment is essential.
General Boc-SPPS Cycle for Large-Scale Synthesis
This cycle is repeated for each amino acid coupling.
-
Resin Swelling: The solid support resin is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) in the reaction vessel.
-
Boc Deprotection: The Nα-Boc protecting group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).
-
Washing: The resin is thoroughly washed with DCM and/or DMF to remove residual TFA and byproducts.
-
Neutralization: The protonated N-terminal amine is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), in DCM or DMF.
-
Washing: The resin is washed again to remove excess base.
-
Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and coupled to the free N-terminal amine on the resin.
-
Washing: The resin is washed to remove excess reagents and byproducts.
Specific Considerations for Histidine Derivatives:
-
This compound Coupling:
-
Activation: Pre-activation of this compound with the coupling reagent is recommended to minimize contact time with the free amine on the resin and reduce the risk of side reactions.
-
Monitoring: In-process controls can be implemented to monitor for any premature loss of the side-chain Boc group during the synthesis.
-
-
Boc-His(Trt)-OH Coupling:
-
Coupling Conditions: To minimize racemization, it is crucial to use optimized coupling conditions, such as lower temperatures and shorter activation times. The use of additives like HOBt can also help suppress racemization.
-
-
Boc-His(DNP)-OH Deprotection:
-
Thiolysis: Prior to the final cleavage of the peptide from the resin, the DNP group must be removed. This is typically achieved by treating the peptide-resin with a solution of a thiol, such as thiophenol, in DMF. This step requires careful handling due to the toxicity and odor of thiols.
-
Washing: Extensive washing is necessary after thiolysis to remove the colored byproducts.
-
Visualizing the Workflow and Decision-Making Process
Boc-SPPS Workflow
Caption: A generalized workflow for a single cycle in Boc-Solid-Phase Peptide Synthesis (SPPS).
Decision Matrix for Selecting a Boc-Protected Histidine
Caption: Decision matrix for selecting a Boc-protected histidine based on project requirements.
Conclusion
The selection of a side-chain protecting group for histidine in large-scale Boc-SPPS is a multifaceted decision that requires a careful balance of performance, process complexity, and cost.
-
Boc-His(Trt)-OH remains a viable option for simpler peptides where the risk of racemization is low and cost is a primary driver. However, the potential for increased purification costs due to diastereomeric impurities must be carefully considered.
-
Boc-His(DNP)-OH offers the highest level of protection against racemization, leading to superior crude purity. This makes it the derivative of choice for complex, high-value peptides where the additional costs and process steps of DNP removal are justified by the simplified downstream processing.
-
This compound emerges as a strong contender for a wide range of large-scale applications. It provides a significant improvement in racemization suppression compared to Boc-His(Trt)-OH, without the process complexities associated with Boc-His(DNP)-OH. For many projects, the moderately higher initial cost of this compound can be offset by improved yields of the desired stereoisomer and reduced purification burdens, making it a cost-effective choice in the long run.
Ultimately, the optimal choice will depend on a thorough evaluation of the specific peptide sequence, the desired final purity, and the economic constraints of the project. A small-scale pilot synthesis is often recommended to validate the chosen strategy before committing to a large-scale manufacturing campaign.
References
Stability Showdown: Boc-His(Boc)-OH vs. Alternative Protected Histidines in Peptide Synthesis
For researchers, scientists, and drug development professionals, the successful synthesis of peptides hinges on the stability of the incorporated protected amino acids. Histidine, with its reactive imidazole side chain, presents a particular challenge, being prone to racemization and other side reactions during solid-phase peptide synthesis (SPPS). The choice of protecting group for the histidine side chain is therefore a critical decision that directly impacts the purity, yield, and biological activity of the final peptide. This guide provides an objective comparison of the stability of Nα-Boc-Nim-Boc-L-histidine (Boc-His(Boc)-OH) against other commonly used protected histidine derivatives, supported by experimental data and detailed methodologies.
Executive Summary: Key Stability Attributes
The stability of a protected histidine is multifaceted, encompassing its resistance to racemization, stability in solution during synthesis, and the lability of the protecting groups under specific deprotection conditions. While this compound offers certain advantages, its utility is often dictated by the specific requirements of the peptide sequence and the synthesis strategy employed.
This compound is characterized by the use of the acid-labile Boc group for both the α-amino and the imidazole side-chain protection. This dual protection scheme simplifies the final deprotection step, as both groups can be removed simultaneously with strong acid. However, the side-chain Boc group is also susceptible to premature removal during the repetitive acidolytic deprotection of the Nα-Boc group in subsequent coupling cycles. This inherent instability limits its application primarily to the synthesis of short peptides or for introducing a histidine residue near the N-terminus of a peptide.
In contrast, alternatives like Boc-His(Trt)-OH , Boc-His(Dnp)-OH , and the Fmoc-based counterpart Fmoc-His(Boc)-OH offer different stability profiles that may be more suitable for longer or more complex peptide sequences. The bulky trityl (Trt) group in Boc-His(Trt)-OH provides good steric hindrance, but its ability to suppress racemization is limited. The 2,4-dinitrophenyl (Dnp) group in Boc-His(Dnp)-OH is highly stable to acid but requires a separate thiolysis step for its removal, adding complexity to the synthesis workflow. Notably, the use of a Boc group on the side chain of an Fmoc-protected histidine, Fmoc-His(Boc)-OH , has demonstrated superior performance in suppressing racemization and maintaining stability in solution compared to its trityl-protected counterpart.
Comparative Stability Data
The following tables summarize key quantitative data on the stability of various protected histidine derivatives, focusing on racemization and solution stability.
Table 1: Racemization of Protected Histidine Derivatives During Peptide Synthesis
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8 | [1] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18 | [1] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16 | [1] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81 | [1] |
| Boc-His(Trt)-OH | Not specified | Higher potential | [2] |
| iso-Boc-His(Dnp)-OH | Not specified | Generally lower |
Table 2: Solution Stability of Fmoc-Histidine Derivatives in DMF (0.2 M) over 10 Days
| Histidine Derivative | Purity after 10 days | Observations | Reference |
| Fmoc-His(Trt)-OH | Multiple impurities formed | Discoloration observed within 24 hours, intensifying over the 10-day period. | |
| Fmoc-His(π-Mbom)-OH | >99% | Solution turned slightly yellow after 10 days. | |
| Fmoc-His(Boc)-OH | >99% | Solution remained colorless for the duration of the study. |
Experimental Protocols
To ensure accurate and reproducible evaluation of protected histidine stability, standardized experimental protocols are essential. The following sections detail methodologies for assessing racemization and solution stability.
Protocol for Assessing Racemization by HPLC
This protocol outlines the steps to quantify the extent of racemization of a histidine residue within a synthesized peptide.
-
Peptide Synthesis:
-
Synthesize a model peptide (e.g., H-Gly-His-Phe-NH₂) on a solid support (e.g., Rink Amide resin) using standard Boc or Fmoc solid-phase peptide synthesis (SPPS) protocols.
-
The coupling conditions for the histidine derivative being tested (e.g., temperature, coupling reagents, pre-activation time) should be carefully controlled and documented.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., for Boc chemistry: HF or a high-TFA cocktail like TFA/TIS/H₂O 95:2.5:2.5; for Fmoc chemistry: a similar TFA-based cocktail).
-
-
Peptide Purification (Optional):
-
The crude peptide may be purified by preparative HPLC to isolate the target peptide.
-
-
Acid Hydrolysis:
-
Hydrolyze the purified or crude peptide in 6 M HCl at 110°C for 24 hours. This process breaks the peptide bonds, yielding the constituent amino acids.
-
-
Derivatization with Marfey's Reagent:
-
React the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This reagent forms diastereomeric derivatives with the primary amines of the amino acids.
-
-
HPLC Analysis:
-
Analyze the derivatized sample by reverse-phase HPLC using a standard C18 column. The D- and L-isomers of the derivatized histidine will have different retention times, allowing for their separation and quantification.
-
-
Calculation of Racemization:
-
Calculate the percentage of the D-isomer relative to the total amount of histidine (D + L) based on the peak areas in the chromatogram to determine the extent of racemization.
-
Protocol for Assessing Solution Stability
This protocol describes a method to evaluate the stability of protected histidine derivatives in a common SPPS solvent.
-
Sample Preparation:
-
Prepare 0.2 M solutions of each protected histidine derivative (e.g., this compound, Boc-His(Trt)-OH, etc.) in anhydrous dimethylformamide (DMF).
-
-
Incubation:
-
Store the solutions under controlled atmospheric conditions (e.g., ambient temperature, protected from light) for a defined period (e.g., 10 days).
-
-
Visual Inspection:
-
At regular intervals (e.g., daily), visually inspect the solutions for any changes in color or clarity and document the observations.
-
-
UPLC/HPLC Analysis:
-
At the beginning and end of the incubation period, and at selected time points in between, analyze the purity of each solution using a validated UPLC or HPLC method.
-
Use a suitable column (e.g., C18) and mobile phase gradient to achieve good separation of the parent compound from any potential degradation products.
-
Quantify the percentage of the intact protected histidine remaining at each time point by measuring the peak area.
-
Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for the comparative stability analysis and the logical relationship between the choice of protecting group and the desired outcomes in peptide synthesis.
Caption: Experimental workflow for comparative stability analysis of protected histidines.
Caption: Logical relationship between protecting group choice and synthesis outcomes.
Conclusion
The evaluation of stability for protected histidines reveals a trade-off between ease of use, cost, and the ultimate purity of the synthesized peptide. This compound , while offering a streamlined final deprotection, is generally less stable during the iterative cycles of Boc-SPPS, making it most suitable for short peptides. For longer and more complex sequences, particularly those synthesized at elevated temperatures, Fmoc-His(Boc)-OH emerges as a superior alternative, demonstrating significantly lower racemization and greater stability in solution compared to the more traditional trityl-protected derivatives. Boc-His(Dnp)-OH provides excellent protection against racemization but at the cost of a more complex synthesis workflow.
Ultimately, the choice of a protected histidine derivative should be a carefully considered decision based on the specific requirements of the peptide being synthesized, the length of the sequence, and the desired level of purity. For critical applications where racemization must be minimized, the use of derivatives with imidazole side-chain protection that is stable throughout the synthesis, such as Fmoc-His(Boc)-OH, is highly recommended.
References
NMR spectroscopic confirmation of Boc-His(Boc)-OH in a peptide chain
Confirmation of Boc-His(Boc)-OH in a Peptide Chain
The incorporation of protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS). For histidine, a frequently used protecting group strategy involves the dual protection of both the α-amino group and the imidazole side chain with tert-butoxycarbonyl (Boc) groups, yielding this compound. Verifying the successful incorporation and integrity of this protected residue within a peptide sequence is critical for ensuring the synthesis of the target molecule. While several analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed, non-destructive insight into the molecular structure. This guide provides a comparative overview of NMR spectroscopy against other methods and details the experimental protocols for its application.
Comparative Analysis of Analytical Methods
The confirmation of this compound incorporation into a peptide chain can be approached with several analytical techniques, each with its own strengths and limitations.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including the chemical environment of specific atoms. Confirmation of protecting group presence and integrity. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to mass spectrometry, can be complex for large peptides. |
| Mass Spectrometry (MS) | Molecular weight of the peptide, confirming the addition of the residue. Fragmentation patterns can provide sequence information. | High sensitivity, suitable for very small sample amounts.[1] | Does not provide detailed structural information on the protecting groups themselves. Isomeric impurities are not easily distinguished. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the peptide. Retention time can be indicative of successful incorporation. | Excellent for assessing purity and for purification.[2] | Co-elution of impurities can occur. Does not directly confirm the chemical structure. |
| Amino Acid Analysis (AAA) | The relative abundance of each amino acid after peptide hydrolysis. | Quantitatively confirms the presence of histidine. | Destructive to the sample. Does not provide information on the protecting groups. |
While mass spectrometry is invaluable for confirming the molecular weight of the peptide, NMR spectroscopy is unparalleled in its ability to confirm the presence and structural integrity of the Boc protecting groups on the histidine residue.
NMR Spectroscopic Characterization
The NMR spectrum of a peptide containing a this compound residue will exhibit characteristic signals for the Boc groups and the histidine moiety.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the protons of the two Boc groups, typically appearing as singlets in the upfield region. The protons of the histidine backbone (α- and β-protons) and the imidazole ring will also be present, with their chemical shifts influenced by the peptide sequence and solvent.[3][4]
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides complementary information. Key signals to identify include:
-
Boc Carbonyl Carbons: Resonances from the carbonyl carbons of both Boc groups.
-
Boc Quaternary Carbons: Signals from the quaternary carbons of the tert-butyl groups.
-
Boc Methyl Carbons: Resonances from the methyl carbons of the tert-butyl groups.
-
Histidine Carbons: Signals corresponding to the carbons of the histidine backbone and the imidazole ring.[5]
The chemical shifts of these carbons, particularly those of the imidazole ring, will be indicative of the presence of the Nim-Boc group.
Table of Expected NMR Chemical Shifts for this compound Residue in a Peptide Chain (in CDCl₃ or similar solvent)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Nα-Boc (t-butyl) | ~1.4 | ~28 |
| Nim-Boc (t-butyl) | ~1.6 | ~28 |
| Nα-Boc (quaternary C) | - | ~80 |
| Nim-Boc (quaternary C) | - | ~84 |
| Nα-Boc (carbonyl) | - | ~155 |
| Nim-Boc (carbonyl) | - | ~148 |
| His α-CH | ~4.5-5.0 | ~53-55 |
| His β-CH₂ | ~3.0-3.5 | ~28-32 |
| His Imidazole C2 | ~7.5-8.0 | ~135-140 |
| His Imidazole C4/5 | ~7.0-7.5 | ~115-130 |
Note: These are approximate values and can vary depending on the peptide sequence, solvent, and temperature.
Experimental Protocols
Sample Preparation for NMR Spectroscopy:
-
Dissolution: Dissolve 5-10 mg of the purified, lyophilized peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the peptide.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Filtration: If necessary, filter the solution into a clean NMR tube to remove any particulate matter.
NMR Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
2D NMR: For complex peptides, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning specific proton and carbon signals to the this compound residue.
Visualizing the Workflow and Logic
Caption: Experimental workflow from peptide synthesis to analytical confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-Boc-L-Histidine(17791-52-5) 1H NMR spectrum [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
Benchmarking Boc-His(Boc)-OH: A Comparative Guide to Histidine Protection in Boc-SPPS
For researchers, scientists, and drug development professionals engaged in Boc-based Solid-Phase Peptide Synthesis (SPPS), the incorporation of histidine represents a significant synthetic challenge. The imidazole side chain of histidine is prone to racemization and other side reactions during coupling, which can compromise the purity, yield, and biological activity of the final peptide. The choice of protecting group for the histidine side chain is a critical parameter to mitigate these issues.
This guide provides an objective comparison of the performance of Nα-Boc-Nτ-Boc-L-histidine (Boc-His(Boc)-OH) against its primary industry-standard alternatives in Boc-SPPS: Boc-His(Dnp)-OH, Boc-His(Tos)-OH, and Boc-His(Bom)-OH.
The Challenge of Histidine Insertion
Histidine is notoriously susceptible to racemization during the activation of its carboxyl group for peptide bond formation.[1][2] The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[3][4] This leads to the formation of a planar enolate intermediate, which can be protonated from either side, resulting in a loss of stereochemical integrity.[3] Protecting the imidazole side chain is therefore essential to suppress this side reaction and prevent other issues like side-chain acylation.
Performance Comparison of Boc-Protected Histidine Derivatives
The selection of a side-chain protecting group for histidine in Boc-SPPS is a trade-off between racemization suppression, stability during synthesis, the complexity of deprotection, and cost. While extensive quantitative head-to-head studies exist for Fmoc-protected histidine derivatives, the data for Boc-protected counterparts is more descriptive. However, performance trends can be inferred based on the nature of the protecting groups and available studies.
Quantitative Data Summary
The following tables summarize the key performance indicators for this compound and its alternatives. Direct quantitative comparisons for all derivatives under identical conditions are limited in published literature; therefore, some performance aspects are inferred from related studies and the chemical nature of the protecting groups.
| Derivative | Protection Strategy | Key Advantages | Key Disadvantages | Racemization Potential |
| This compound | Nτ-Boc (Urethane) | Simple, single-step deprotection of both Boc groups post-synthesis. | Not orthogonal. Side-chain Boc is labile to the TFA used for Nα-Boc removal in each cycle. Suitable only for short peptides or N-terminal His. | Moderate. The urethane nature of the Boc group offers some electron-withdrawing protection, which is superior to trityl (Trt) but less effective than π-nitrogen protecting groups. |
| Boc-His(Dnp)-OH | Nτ-Dnp (Aryl) | Robust protection, stable to TFA. The strong electron-withdrawing Dnp group provides excellent suppression of racemization. | Requires a separate, orthogonal deprotection step using thiolysis (e.g., thiophenol), which adds complexity. Thiolysis byproducts are highly colored. | Low. Considered a reliable choice for minimizing racemization in Boc-SPPS. |
| Boc-His(Tos)-OH | Nτ-Tos (Sulfonyl) | Commercially available and cost-effective. | The Tosyl group is labile to HOBt, an additive commonly used in coupling reactions. Prone to racemization, especially with extended activation times or excess base. | High. Generally considered less effective at preventing racemization compared to Dnp or Bom protection. |
| Boc-His(Bom)-OH | Nπ-Bom (Alkoxymethyl) | π-Nitrogen protection. Highly effective at suppressing racemization by blocking the intramolecular base catalysis mechanism. | Higher cost due to more complex synthesis. Cleavage with strong acids (HF) releases formaldehyde, requiring specific scavengers in the cleavage cocktail. | Very Low. Considered the premium choice when stereochemical integrity is paramount. Studies have shown it allows for coupling with practically no racemization. |
Cost-Benefit Analysis
The choice of a histidine derivative often balances upfront reagent cost against the downstream expenses related to purification and potential synthesis failure.
| Derivative | Approximate Relative Cost | Cost-Benefit Justification |
| This compound | Low | Suitable for very short, non-critical sequences where the risk of premature deprotection is negligible and cost is a primary driver. |
| Boc-His(Dnp)-OH | Moderate | A good balance for routine synthesis of longer peptides where racemization control is important, but the additional deprotection step is manageable. |
| Boc-His(Tos)-OH | Low-Moderate | A cost-effective option for short peptides where coupling conditions can be carefully controlled to minimize racemization risk. Not recommended for complex or long syntheses. |
| Boc-His(Bom)-OH | High | Justified for the synthesis of high-value, long, or complex peptides (e.g., therapeutic candidates) where minimizing D-isomer impurities is critical and outweighs the high reagent cost. |
Mandatory Visualizations
Logical Relationships and Workflows
References
Safety Operating Guide
Proper Disposal of Boc-His(Boc)-OH: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear the appropriate personal protective equipment (PPE). While some data suggests Boc-His(Boc)-OH may not be classified as a hazardous substance, it is prudent to handle it with care to mitigate any potential risks.[1][2]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses | To prevent eye irritation from potential dust particles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation.[3] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended. | To avoid inhalation of dust which may cause respiratory tract irritation.[2] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion. |
All handling of solid this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.
-
Labeling: The waste container label should include the full chemical name, "this compound," and any relevant institutional tracking numbers. Clearly indicate that it is chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be segregated from incompatible materials, particularly strong oxidizing agents.
Step 2: Waste Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.
-
This storage area should be away from heat sources and clearly marked.
Step 3: Final Disposal
-
Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.
-
The final disposal will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling Boc-His(Boc)-OH
Essential Safety and Handling Guide for Boc-His(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Nα,Nτ-di-Boc-L-histidine (this compound). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. Given the potential hazards associated with this compound, a cautious and well-documented approach is mandatory.
Hazard Summary
This compound is a protected amino acid derivative. While specific toxicological data is limited, aggregated information from various sources indicates significant potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance may be classified with the following hazards[1]:
-
Carcinogenicity: May cause cancer.
-
Germ Cell Mutagenicity: May cause genetic defects.
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
Due to these potential health risks, this compound must be handled as a hazardous substance, and all operations should be conducted with appropriate engineering controls and personal protective equipment.
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound have not been established by regulatory bodies like OSHA, it is prudent to handle it as a potent compound and minimize exposure to the lowest practical levels.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₅N₃O₆ | [1] |
| Molecular Weight | 355.39 g/mol | [1] |
| Physical Form | Solid, likely a powder. | |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H340: May cause genetic defects.H350: May cause cancer.H372: Causes damage to organs through prolonged or repeated exposure. | [1] |
| Storage Temperature | Store in a cool, dry place. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the mandatory procedures for the safe handling of this compound.
Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure[2]. The area should be clearly marked with warning signs indicating the presence of a potential carcinogen.
-
Ventilation: Ensure adequate ventilation to control airborne dust. Local exhaust ventilation is critical when weighing or transferring the powder.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), with consideration for double-gloving. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. | To protect against dust particles and potential splashes. |
| Face Protection | A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities. | Provides an additional layer of protection for the face. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is required. | To prevent inhalation of the powdered chemical, which is a primary route of exposure. |
Handling Protocol
-
Preparation: Before starting work, ensure the designated area is clean and uncluttered. All necessary equipment and waste containers should be placed within the chemical fume hood.
-
Weighing: Weigh the compound within the fume hood. Use a disposable weighing paper or boat to avoid contamination of balances.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent and dispose of cleaning materials as hazardous waste.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., health hazard, exclamation mark).
Storage of Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Segregate from incompatible materials.
Final Disposal
-
Licensed Waste Disposal: The primary method for the disposal of this compound waste is through a licensed and reputable chemical waste disposal company. This ensures that the waste is handled and disposed of in accordance with all federal, state, and local regulations.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.
Experimental Workflow Visualization
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
